Elironrasib
Description
Properties
CAS No. |
2641998-63-0 |
|---|---|
Molecular Formula |
C55H78FN9O8 |
Molecular Weight |
1012.3 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]-3-pyridinyl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C55H78FN9O8/c1-13-64-44-19-18-37-30-40(44)41(48(64)39-16-14-24-57-46(39)36(4)71-12)32-53(5,6)34-73-51(69)42-17-15-25-65(59-42)50(68)43(31-38-33-63(37)28-29-72-38)58-49(67)47(35(2)3)61(11)52(70)55(56)22-26-62(27-23-55)45(66)20-21-54(7,8)60(9)10/h14,16,18-19,24,30,35-36,38,42-43,47,59H,13,15,17,22-23,25-29,31-34H2,1-12H3,(H,58,67)/t36-,38-,42-,43-,47-/m0/s1 |
InChI Key |
HJNFYLSFWYRSHS-CMZSUCOPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Elironrasib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12C mutant protein. This novel mechanism of action distinguishes it from first-generation KRAS G12C inhibitors that target the inactive, GDP-bound (OFF) state. In patients with advanced KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC), this compound has demonstrated promising anti-tumor activity, particularly in heavily pretreated populations, including those who have progressed on prior KRAS G12C inhibitors. This technical guide provides an in-depth overview of this compound's core mechanism, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: The Tri-Complex Inhibition of KRAS G12C(ON)
This compound's unique mechanism of action is centered on the formation of a stable tri-complex involving the drug, the intracellular chaperone protein cyclophilin A (CypA), and the active KRAS G12C(ON) protein.[1][2] This multi-step process effectively sequesters the oncogenic KRAS protein and prevents downstream signaling.
The key steps are as follows:
-
Cellular Entry and Binary Complex Formation: Upon entering the cell, this compound binds to the abundant intracellular protein, cyclophilin A (CypA), forming a binary complex.[1][2]
-
Targeting the Active KRAS G12C: This this compound-CypA complex then specifically recognizes and binds to the GTP-bound, active conformation of the KRAS G12C mutant protein (KRAS G12C(ON)).[1][2]
-
Covalent Tri-Complex Formation and Steric Blockade: The binding of the binary complex to KRAS G12C(ON) facilitates the covalent modification of the cysteine residue at position 12 of the KRAS protein by this compound.[2] This irreversible binding results in a stable tri-complex. The presence of the bulky CypA protein within this complex sterically hinders the interaction of KRAS G12C(ON) with its downstream effector proteins, such as RAF, thereby blocking the activation of pro-proliferative signaling pathways like the MAPK/ERK pathway.[1][3]
This innovative approach of targeting the active state of KRAS G12C is hypothesized to overcome resistance mechanisms that can emerge with inhibitors targeting the inactive state.[4]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the intricate mechanisms and processes involved in this compound's action and evaluation, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's tri-complex mechanism of action.
Caption: Preclinical evaluation workflow for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in NSCLC.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Cell Proliferation IC50 | KRAS G12C Mutant Cells | 0.11 nM (median) | [3] |
| In Vivo Tumor Growth | Murine Tumor Models | Significant Inhibition | [3] |
Table 2: Clinical Efficacy of this compound in Heavily Pretreated KRAS G12C NSCLC (Phase 1 RMC-6291-001 Trial)
| Efficacy Endpoint | Value (at 200 mg BID; n=24) | 95% Confidence Interval (CI) | Reference |
| Confirmed Objective Response Rate (ORR) | 42% | 22% - 63% | [4] |
| Disease Control Rate (DCR) | 79% | 58% - 93% | |
| Median Duration of Response (DoR) | 11.2 months | 5.9 months - Not Evaluable | [4] |
| Median Progression-Free Survival (PFS) | 6.2 months | 4.0 - 10.3 months | |
| 1-Year Overall Survival (OS) Rate | 62% | 40% - 78% | [4] |
Table 3: Safety Profile of this compound in KRAS G12C NSCLC (Phase 1 RMC-6291-001 Trial)
| Adverse Event (AE) Profile | Observation | Reference |
| Most Common Treatment-Related AEs (any grade) | Diarrhea (29%), Nausea (21%), Abdominal Pain (13%), Peripheral Edema (13%) | [4] |
| Grade 3 Treatment-Related AEs | 8% | [4] |
| Grade 4 or 5 Treatment-Related AEs | 0% | [4] |
| Dose Reductions due to Treatment-Related AEs | 8.3% (2 patients) | [4] |
| Dose Discontinuations due to Treatment-Related AEs | 0% | [4] |
Experimental Protocols
Disclaimer: The following protocols are generalized based on publicly available information and standard laboratory procedures. Detailed, step-by-step protocols from the primary literature were not accessible at the time of this writing.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS G12C mutant NSCLC cells.
Methodology:
-
Cell Culture: KRAS G12C mutant NSCLC cells (e.g., NCI-H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period. Plates are incubated to allow for cell attachment.
-
Compound Preparation and Treatment: this compound is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated plates are incubated for a specified period (e.g., 120 hours).
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve using non-linear regression.
Western Blot for ERK Signaling Inhibition
Objective: To assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
Methodology:
-
Cell Culture and Treatment: KRAS G12C mutant NSCLC cells are cultured to a suitable confluency and then treated with this compound at various concentrations for a defined period.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of signaling inhibition.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: KRAS G12C mutant NSCLC cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally to the treatment group at a specified dose and schedule (e.g., 200 mg/kg, once daily).[3] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.
-
Data Analysis: The tumor growth curves for the treatment and control groups are plotted. The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of this compound.
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutated NSCLC. Its novel mechanism of action, involving the formation of an inhibitory tri-complex with CypA and the active form of KRAS G12C, offers a promising strategy to overcome the limitations of first-generation inhibitors. The preclinical and clinical data to date demonstrate potent anti-tumor activity and a manageable safety profile. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in this patient population. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's function, serving as a valuable resource for the scientific and drug development communities.
References
Elironrasib: A Technical Deep Dive into the Covalent Inhibition of the KRAS G12C Active State
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elironrasib (RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12C oncoprotein. This innovative approach circumvents resistance mechanisms associated with inhibitors that target the inactive, GDP-bound (OFF) state. This compound forms a novel tri-complex with the intracellular chaperone protein Cyclophilin A (CypA) and KRAS G12C, sterically hindering the interaction of KRAS with its downstream effectors. This unique mechanism of action has demonstrated significant preclinical activity, including tumor regression in various KRAS G12C-mutant cancer models, and promising clinical efficacy in patients with non-small cell lung cancer (NSCLC), including those who have progressed on prior KRAS G12C(OFF) inhibitors. This technical guide provides an in-depth overview of this compound's mechanism, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction: Targeting the Active State of KRAS G12C
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in which glycine (B1666218) is substituted with cysteine at codon 12, is particularly prevalent in NSCLC. This mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active GTP-bound state and constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.
While the development of covalent inhibitors targeting the inactive GDP-bound state of KRAS G12C has been a significant breakthrough, a substantial portion of patients either do not respond or develop resistance. A key mechanism of resistance involves the reactivation of RAS signaling, leading to an accumulation of the active, drug-insensitive GTP-bound KRAS G12C. This compound was designed to directly address this challenge by targeting the active "ON" state of the oncoprotein.[1][2]
Mechanism of Action: A Novel Tri-Complex Formation
This compound employs a unique mechanism of action that involves the formation of a stable, inhibitory tri-complex.[1][3]
-
Binding to Cyclophilin A (CypA): this compound first binds to the abundant and ubiquitously expressed intracellular chaperone protein, Cyclophilin A (CypA).[1][3]
-
Engagement of Active KRAS G12C: The this compound-CypA binary complex then selectively recognizes and binds to the active, GTP-bound conformation of KRAS G12C.[1][3]
-
Covalent Modification and Inhibition: This binding event facilitates the covalent modification of the Cysteine-12 residue on KRAS G12C by this compound. The resulting stable tri-complex (this compound-CypA-KRAS G12C) sterically blocks the interaction of KRAS with its downstream effector proteins, such as RAF and PI3K, thereby inhibiting oncogenic signaling.[1][3]
Preclinical Data
Biochemical and Cellular Activity
This compound demonstrates potent and selective inhibition of KRAS G12C in biochemical and cellular assays.
| Assay Type | Metric | Value | Cell Line / Conditions | Reference |
| Biochemical Assay | ||||
| pERK Inhibition | EC50 | 0.61 nM | NCI-H358 | [4] |
| Cellular Assays | ||||
| Cell Viability | EC50 | 82 pM | NCI-H358 | [4] |
| Cell Proliferation | IC50 (median) | 0.11 nM | KRAS G12C mutant cells | [5] |
| G12C/WT Cellular Selectivity | Fold Selectivity | >10,000 | Large cell panel | [4] |
| Kinetics | ||||
| Covalent Modification | kinact/KI | 289,000 M-1s-1 | [4] |
In Vivo Efficacy
In preclinical xenograft models of KRAS G12C-mutant cancers, this compound has been shown to induce profound and durable tumor regressions. Notably, it has demonstrated superior efficacy compared to KRAS G12C(OFF) inhibitors in various patient- and cell line-derived xenograft models.[1]
| Animal Model | Cancer Type | Treatment and Dose | Outcome | Reference |
| Nude Mice | NSCLC (NCI-H358 Xenograft) | This compound (200mg/kg, p.o., qd for 60 d) | Significant tumor growth inhibition and induction of immunological memory. | [5] |
| Nude Mice | NSCLC (LU99-Luc Intracranial Xenograft) | This compound | Deep and durable tumor regressions. | [1] |
Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated that this compound is orally bioavailable.
| Species | Route | Dose | Key Parameters | Reference |
| Mouse (BALB/c) | Oral | High oral bioavailability (60%). | [1] | |
| Mouse, Dog, Cynomolgus Monkey | IV and Oral | Single dose | Moderate to high in vivo clearance. | [4] |
Clinical Data
The phase 1 RMC-6291-001 clinical trial (NCT05462717) has evaluated this compound monotherapy in patients with advanced KRAS G12C-mutant solid tumors.[2][6] The recommended Phase 2 dose was determined to be 200 mg administered orally twice daily.[6]
Efficacy in NSCLC Patients Previously Treated with a KRAS G12C(OFF) Inhibitor
In a cohort of 24 heavily pretreated patients with KRAS G12C-mutated NSCLC, 92% of whom had progressed on a prior KRAS G12C(OFF) inhibitor, this compound demonstrated significant clinical activity.[6]
| Efficacy Endpoint | Value (95% CI) | Reference |
| Confirmed Objective Response Rate (ORR) | 42% (22-63) | [6] |
| Disease Control Rate (DCR) | 79% (58-93) | [6] |
| Median Duration of Response (DoR) | 11.2 months (5.9-not estimable) | [6] |
| Median Progression-Free Survival (PFS) | 6.2 months (4.0-10.3) | [6] |
| 12-month Overall Survival (OS) Rate | 62% (40-78) | [6] |
Clinical benefit was observed in patients whose tumors harbored alterations in receptor tyrosine kinase and MAPK pathways, which are associated with resistance to KRAS G12C(OFF) inhibitors.[2]
Safety and Tolerability
This compound has demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were generally low-grade and included diarrhea, nausea, abdominal pain, and peripheral edema.[6] Grade 3 TRAEs were observed in 8% of patients, with no grade 4 or 5 TRAEs reported.[2]
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant and wild-type cell lines
-
Opaque-walled 96- or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in opaque-walled multiwell plates containing culture medium. Include wells with medium only for background measurement.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate IC50 values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
pERK1/2 Inhibition Assay (AlphaLISA® SureFire® Ultra™)
This immunoassay quantitatively detects the phosphorylation of ERK1/2, a key downstream effector in the MAPK pathway.
Materials:
-
AlphaLISA® SureFire® Ultra™ Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit (PerkinElmer)
-
Cultured cells
-
Microplate reader capable of AlphaLISA detection
Protocol (Two-Plate Assay):
-
Cell Culture and Treatment: Culture and treat cells with this compound in a 96-well plate.
-
Cell Lysis: Lyse the cells according to the kit protocol.
-
Lysate Transfer: Transfer the cell lysates to a 384-well OptiPlate™.
-
Reagent Addition: Add the AlphaLISA® SureFire® Ultra™ detection reagents to the lysates.
-
Incubation: Incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of phosphorylated ERK1/2. Determine the EC50 for pERK1/2 inhibition.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
This compound
-
Vehicle control
-
Calipers
Protocol:
-
Cell Implantation: Subcutaneously inject KRAS G12C mutant cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally at the designated dose and schedule.
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Compare the tumor growth inhibition in the this compound-treated group to the control group.
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its novel mechanism of action, which directly targets the active "ON" state of the oncoprotein, has the potential to overcome resistance to first-generation KRAS G12C inhibitors. The robust preclinical data and promising early clinical results underscore the therapeutic potential of this compound. Further clinical development is ongoing to fully elucidate its efficacy and safety profile and to establish its role in the treatment landscape of RAS-addicted cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacr.org [aacr.org]
- 3. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 4. checkorphan.org [checkorphan.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
Elironrasib: A Covalent Inhibitor Targeting the Active KRAS G12C(ON) State
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an elusive target in oncology. The G12C mutation, in particular, is a prevalent driver in various cancers, including non-small cell lung cancer (NSCLC). While first-generation inhibitors targeting the inactive, GDP-bound (OFF) state of KRAS G12C have shown clinical activity, resistance mechanisms often limit their long-term efficacy. Elironrasib (formerly RMC-6291) represents a paradigm shift in KRAS G12C inhibition by selectively and covalently targeting the active, GTP-bound (ON) state. This technical guide provides a comprehensive overview of this compound, including its unique mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action: A Tri-Complex Inhibition Strategy
This compound employs a novel tri-complex inhibitor modality.[1][2] Unlike conventional inhibitors that directly bind to their targets, this compound first engages with the abundant intracellular chaperone protein, cyclophilin A (CypA).[1] This binary complex of this compound and CypA then binds to the GTP-bound, active KRAS G12C protein. This creates a new composite binding surface adjacent to the G12C mutation.[1] Subsequently, this compound covalently modifies the cysteine residue at position 12 of KRAS G12C.[1] The resulting irreversible tri-complex of this compound, CypA, and KRAS G12C(ON) sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1]
The KRAS Signaling Pathway and Point of Intervention
KRAS is a central node in cellular signaling, primarily activating the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[3] The G12C mutation leads to constitutive activation of these pathways. This compound's intervention at the level of active KRAS G12C effectively shuts down these downstream oncogenic signals.
Quantitative Data
Preclinical Data
The preclinical profile of this compound demonstrates its potency and favorable pharmacokinetic properties.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Assay | Cell Line | Value | Reference |
| IC50 | Cell Viability (CellTiter-Glo) | NCI-H358 (KRAS G12C) | 0.11 nM (median) | [4] |
| IC50 | KRAS-RAF RBD Disruption | - | Data not specified | [1] |
| IC50 | pERK1/2 Inhibition | NCI-H358 (KRAS G12C) | Data not specified | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dosing Route | Dose | Oral Bioavailability (%) | Reference |
| Mouse (BALB/c) | Oral | Not specified | 60% | [1] |
| Dog (Beagle) | Oral & IV | Not specified | Data not specified | [1] |
| Cynomolgus Monkey | Oral & IV | Not specified | Data not specified | [1] |
Clinical Data
This compound has been evaluated in the multicenter Phase 1 RMC-6291-001 trial in patients with advanced solid tumors harboring a KRAS G12C mutation.[1][5] The following data are from a cohort of heavily pretreated patients with NSCLC, the majority of whom had progressed on a prior KRAS G12C(OFF) inhibitor.[5]
Table 3: Clinical Efficacy of this compound in Pretreated KRAS G12C NSCLC Patients (n=24)
| Efficacy Endpoint | Value | 95% Confidence Interval | Reference |
| Confirmed Objective Response Rate (ORR) | 42% | 22% - 63% | [5][6][7] |
| Disease Control Rate (DCR) | 79% | 58% - 93% | [5][6][7] |
| Median Duration of Response (mDoR) | 11.2 months | 5.9 months - Not Estimable | [5][6][7] |
| Median Progression-Free Survival (mPFS) | 6.2 months | 4.0 - 10.3 months | [5][7] |
| 12-month Overall Survival (OS) Rate | 62% | 40% - 78% | [5][7] |
Table 4: Safety Profile of this compound in Pretreated KRAS G12C NSCLC Patients
| Adverse Event Category | Incidence | Details | Reference |
| Grade 3 Treatment-Related Adverse Events (TRAEs) | 8% | - | [6][8] |
| Grade 4 or 5 TRAEs | 0% | - | [6][8] |
| Most Common Any-Grade TRAEs | Diarrhea (29%), Nausea (21%), Abdominal Pain (13%), Peripheral Edema (13%) | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Biochemical Assay: KRAS-RAF RAS-Binding Domain (RBD) Disruption Assay
This assay is employed to assess the ability of a compound to disrupt the interaction between KRAS G12C and its effector protein, RAF.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in disrupting the KRAS G12C-RAF RBD interaction.
-
Principle: A competitive binding assay where the inhibitor competes with the RAF RBD for binding to GTP-loaded KRAS G12C. The disruption of this interaction is typically measured using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.
-
Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human RAF RBD
-
Non-hydrolyzable GTP analog (e.g., GMPPNP)
-
Cyclophilin A (CypA) protein
-
This compound
-
Assay buffer (e.g., PBS with BSA and DTT)
-
Detection reagents (e.g., HTRF donor and acceptor antibodies)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
KRAS G12C Loading: Incubate KRAS G12C with an excess of GMPPNP to ensure the protein is in the active, GTP-bound state.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In the microplate wells, combine the GMPPNP-loaded KRAS G12C, CypA, and the serially diluted this compound. Incubate to allow for tri-complex formation.
-
RAF RBD Addition: Add the RAF RBD to the wells and incubate to allow for binding to KRAS G12C.
-
Detection: Add the detection reagents and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Cell Viability (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Objective: To determine the IC50 of this compound on the proliferation of KRAS G12C mutant cancer cells.
-
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, which in the presence of ATP, generates a luminescent signal that is proportional to the number of viable cells.
-
Materials:
-
NCI-H358 (KRAS G12C mutant) or other relevant cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Plate NCI-H358 cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Add the diluted compound or DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plates for a defined period (e.g., 120 hours).[1]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the DMSO-treated control wells. Plot the normalized viability against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Objective: To assess the in vivo anti-tumor activity of this compound in a KRAS G12C-driven tumor model.
-
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., orally) to the treatment group and the vehicle to the control group according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.
-
Data Analysis: Calculate the tumor volume for each mouse at each time point. Plot the mean tumor volume over time for each group to assess the effect of this compound on tumor growth.
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of KRAS-targeted therapies. Its unique mechanism of targeting the active KRAS G12C(ON) state offers the potential to overcome resistance mechanisms associated with first-generation KRAS G12C(OFF) inhibitors.[1][6] The compelling preclinical and clinical data, particularly in a heavily pretreated patient population, underscore its promise.[5][6][7][8] Ongoing and future studies will further delineate the role of this compound in the treatment landscape of KRAS G12C-mutant cancers, both as a monotherapy and in combination with other anti-cancer agents. The development of this compound paves the way for a new generation of RAS(ON) inhibitors, offering hope for patients with RAS-addicted cancers.[5]
References
- 1. sapient.bio [sapient.bio]
- 2. May 2025 Patent Highlights: Roche's tri-complex inhibitors [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Revolution Medicines to Present Updated this compound Safety and Efficacy Data in Patients with KRAS G12C Non-Small Cell Lung Cancer Following Treatment with a KRAS(OFF) G12C Inhibitor | Revolution Medicines [ir.revmed.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. revvity.com [revvity.com]
- 8. reactionbiology.com [reactionbiology.com]
Preclinical Pharmacology of Elironrasib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elironrasib (formerly RMC-6291) is a novel, orally bioavailable, and covalent inhibitor of the KRAS G12C mutant protein.[1][2] Unlike first-generation KRAS G12C inhibitors that target the inactive, GDP-bound (OFF) state of the protein, this compound uniquely targets the active, GTP-bound (ON) state.[1][3] This is achieved through an innovative mechanism involving the formation of a tri-complex with the intracellular chaperone protein cyclophilin A (CypA).[1][4] This distinct mechanism of action allows this compound to overcome resistance mechanisms observed with prior KRAS G12C inhibitors.[3] Preclinical studies have demonstrated its potential to induce tumor regression in various cancer models, leading to its advancement into clinical trials.[2][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action: A Tri-Complex Approach
This compound's mechanism of action is distinguished by its ability to inhibit the active form of KRAS G12C. This process can be summarized in the following steps:
-
Cellular Entry and Binary Complex Formation : Upon entering the cell, this compound binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1]
-
Tri-Complex Formation : The this compound-CypA binary complex then binds to the active, GTP-bound KRAS G12C protein. This creates a new composite binding pocket on the surface of KRAS G12C.[1]
-
Covalent Modification and Inhibition : this compound then forms a covalent bond with the cysteine residue at position 12 of the KRAS G12C mutant.[1] This irreversible binding results in the formation of a stable, inhibitory tri-complex.
-
Blockade of Downstream Signaling : The resulting tri-complex sterically hinders the interaction of KRAS G12C with its downstream effector proteins, thereby inhibiting oncogenic signaling pathways such as the MAPK pathway.[1]
This unique tri-complex formation allows this compound to effectively shut down the constitutively active signaling that drives tumor growth in KRAS G12C-mutant cancers.
In Vitro Efficacy
This compound has demonstrated potent and selective anti-proliferative activity in cancer cell lines harboring the KRAS G12C mutation.
| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 43[6] |
| Various KRAS G12C mutant cells | Not Specified | G12C | 0.11 (median)[1] |
Note: More comprehensive data on a wider panel of cell lines is needed for a complete selectivity profile.
In Vivo Efficacy
Preclinical in vivo studies have shown that this compound induces significant tumor regression in xenograft models of KRAS G12C-mutant cancers.
| Cancer Type | Cell Line / Model | Dosing Regimen | Outcome |
| Not Specified | Murine tumor models | 200 mg/kg, p.o., qd for 60 days | Significant tumor growth inhibition and induced immunological memory[1] |
| Non-Small Cell Lung Cancer | Tumors resistant to prior KRAS G12C inhibitors | Not Specified | Induced regression[3] |
Note: Detailed quantitative data such as Tumor Growth Inhibition (TGI) percentages are not yet publicly available in a structured format.
Preclinical Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties across multiple preclinical species, supporting its development as an orally administered therapeutic.
| Species | Dose | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| Mouse | 1 mg/kg IV | 32 | 1.8 | 0.8 | N/A |
| Mouse | 10 mg/kg PO | N/A | N/A | 1.0 | 60 |
| Dog | 1 mg/kg IV | 38 | 6.2 | 2.6 | N/A |
| Dog | 5 mg/kg PO | N/A | N/A | 3.5 | 40 |
| Cynomolgus Monkey | 1 mg/kg IV | 87 | 10.1 | 1.8 | N/A |
| Cynomolgus Monkey | 5 mg/kg PO | N/A | N/A | 2.1 | 21 |
Data from the "Discovery of this compound (RMC-6291)..." publication in the Journal of Medicinal Chemistry.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. The following section outlines the protocols for key assays used in the evaluation of this compound, based on the supplementary information from the primary publication and general laboratory practices.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a serial dilution of this compound for 120 hours.[6]
-
After the incubation period, CellTiter-Glo® reagent is added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
IC50 values are calculated by plotting the luminescence signal against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
KRAS G12C mutant cancer cells
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
KRAS G12C mutant cancer cells are implanted subcutaneously into the flanks of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, and the tumor growth inhibition is calculated.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Materials:
-
Preclinical species (e.g., mice, rats, dogs, monkeys)
-
This compound formulation for intravenous and oral administration
-
Blood collection supplies
-
LC-MS/MS for drug concentration analysis
Procedure:
-
This compound is administered to animals via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at various time points post-dosing.
-
Plasma is separated, and the concentration of this compound is quantified using LC-MS/MS.
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F) are calculated using appropriate software.
Resistance Mechanisms and Future Directions
A key advantage of this compound is its ability to inhibit the active form of KRAS G12C, which has been shown in preclinical models to overcome resistance mechanisms that affect first-generation inhibitors.[3] These resistance mechanisms often involve the reactivation of the RAS pathway.[3]
Future preclinical research will likely focus on:
-
Further elucidating the mechanisms of resistance to this compound itself.
-
Exploring combination therapies to enhance efficacy and prevent the emergence of resistance.
-
Evaluating the activity of this compound in a broader range of KRAS G12C-mutant tumor models, including patient-derived xenografts (PDXs).
Conclusion
This compound is a promising next-generation KRAS G12C inhibitor with a novel mechanism of action that targets the active, GTP-bound state of the oncoprotein. Its ability to form a tri-complex with cyclophilin A and KRAS G12C results in potent and selective inhibition of oncogenic signaling. Preclinical data have demonstrated its anti-tumor activity in vitro and in vivo, along with favorable pharmacokinetic properties. The ongoing clinical development of this compound holds the potential to provide a new therapeutic option for patients with KRAS G12C-mutant cancers, including those who have developed resistance to previous therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 4. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 5. Identification of a Highly Cooperative PROTAC Degrader Targeting GTP-Loaded KRAS(On) Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Overcoming Sotorasib Resistance in KRAS G12C-Mutated Cancers: A Technical Guide to Elirasib (GDC-6036)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib (B605408), marked a significant breakthrough in oncology for what was long considered an "undruggable" target.[1][2][3] These inhibitors function by irreversibly binding to the mutant cysteine-12 residue, locking the KRAS protein in its inactive, GDP-bound ("OFF") state.[4][5] This prevents downstream signaling through pathways like MAPK and PI3K/AKT, thereby inhibiting tumor cell proliferation.[4][6] Despite initial promising clinical activity, a significant portion of patients either do not respond or eventually develop resistance to these first-generation inhibitors.[7][8] This has spurred the development of next-generation therapies designed to overcome these resistance mechanisms.
Elirasib (formerly GDC-6036 and RMC-6291) is a novel, potent, and selective KRAS G12C inhibitor with a distinct mechanism of action. Unlike sotorasib and adagrasib, elirasib targets the active, GTP-bound ("ON") state of the KRAS G12C protein.[9][10] This approach offers the potential to address the key mechanisms of resistance to "OFF"-state inhibitors, which often involve the reactivation of the RAS pathway.[10] This technical guide provides an in-depth overview of elirasib, focusing on its efficacy in sotorasib-resistant settings, the underlying signaling pathways, and the experimental protocols used to characterize its activity.
Quantitative Data Summary: Elirasib vs. Sotorasib
The following tables summarize key quantitative data for elirasib and sotorasib, providing a comparative view of their biochemical potency, cellular activity, and clinical efficacy.
Table 1: Preclinical Potency and Selectivity
| Parameter | Elirasib (GDC-6036) | Sotorasib (AMG-510) | Description | Reference Method |
| Cellular IC₅₀ | Sub-nanomolar range | 27 nM (H358 cells) | Concentration for 50% inhibition of cell growth. | Cell Viability Assay[7][11] |
| Selectivity | >18,000-fold for G12C vs. non-G12C cell lines | Highly selective for G12C | Fold difference in activity between mutant and wild-type cell lines. | Cellular Assays[5][11] |
| pERK IC₅₀ | Not specified, but potent inhibition shown | Potent inhibition shown | Concentration for 50% inhibition of ERK phosphorylation. | Western Blot[5] |
Table 2: Clinical Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Elirasib (in Sotorasib-Pretreated Patients) | Sotorasib (in KRAS G12C Inhibitor-Naïve Patients) | Trial Information |
| Patient Population | 24 heavily pretreated patients, 92% progressed on a prior KRAS G12C inhibitor.[9][12] | 124 previously treated patients.[1] | Phase I (Elirasib)[9]; Phase II (Sotorasib)[1] |
| Confirmed Objective Response Rate (ORR) | 42%[12] | 37.1%[8] | RECIST v1.1 |
| Disease Control Rate (DCR) | 79%[12] | Not specified in provided results | RECIST v1.1 |
| Median Duration of Response (DoR) | 11.2 months[12] | 11.1 months[8] | |
| Median Progression-Free Survival (PFS) | 6.2 months[12] | 6.8 months[1] | |
| 12-Month Overall Survival (OS) Rate | 62%[12] | Not specified in provided results |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways downstream of KRAS and the distinct mechanisms of "ON" versus "OFF" state inhibitors is crucial for appreciating the therapeutic potential of elirasib in the context of resistance.
KRAS G12C Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[13][14] The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS, which persistently activates downstream pro-proliferative and survival pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[4][6]
Comparative Mechanism of Sotorasib and Elirasib
Sotorasib and other first-generation inhibitors are "OFF"-state inhibitors. They covalently bind to the cysteine in KRAS G12C only when it is in the inactive, GDP-bound state, trapping it and preventing its activation. Elirasib, in contrast, is an "ON"-state inhibitor. It forms a tri-complex to selectively target the active, GTP-bound form of KRAS G12C, inhibiting its function even when the pathway is actively signaling.
Mechanisms of Resistance to Sotorasib
Resistance to sotorasib can be broadly categorized as "on-target" (involving the KRAS gene itself) or "off-target" (bypassing the need for KRAS G12C signaling).[14] Elirasib's mechanism is particularly relevant for overcoming resistance mechanisms that result in high levels of GTP-bound KRAS G12C.[9][10]
-
On-Target Resistance:
-
Off-Target Resistance:
-
Bypass Pathway Activation: Mutations or amplifications in other oncogenes can reactivate the MAPK or PI3K pathways downstream of KRAS.[14] This includes alterations in NRAS, BRAF, MET, and FGFR1.[1][14][15]
-
Feedback Reactivation: Inhibition of the MAPK pathway can lead to feedback activation of upstream signaling (e.g., via RTKs), which promotes the reloading of wild-type RAS or KRAS G12C with GTP, a state that sotorasib cannot bind to.[17][18]
-
Histologic Transformation: In some cases, the tumor histology can change, for example, from an adenocarcinoma to a squamous cell carcinoma, which may be less dependent on KRAS signaling.[15][19]
-
Experimental Protocols
Characterizing the efficacy and mechanism of action of KRAS G12C inhibitors like elirasib requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol 1: Generation of Sotorasib-Resistant Cell Lines
This protocol describes the generation of acquired resistance in vitro through continuous drug exposure.
Objective: To develop cell line models that mimic clinical acquired resistance to sotorasib.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2).[16][20]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[7]
-
Sotorasib (AMG-510).[7]
-
DMSO (vehicle control).
Methodology:
-
Determine Initial IC₅₀: Culture the parental KRAS G12C cell line (e.g., NCI-H358) and determine the 50% growth inhibition (IC₅₀) concentration of sotorasib after 72 hours of treatment using a cell viability assay (e.g., Sulforhodamine B [SRB] or CellTiter-Glo).[7][21]
-
Incremental Dose Escalation:
-
Continuously culture the parental cells in the presence of sotorasib, starting at a concentration below the IC₅₀ (e.g., initial IC₅₀ for H358 is ~4 nM).[21]
-
Once the cells resume normal proliferation, incrementally increase the concentration of sotorasib. This process is repeated over several months. For example, one study used eight incremental steps to reach a final concentration of 512 nM.[21]
-
-
Isolation of Resistant Clones: After establishing a resistant population, single-cell sort the cells into 96-well plates to isolate and expand individual resistant clones.[20][21]
-
Validation of Resistance:
-
Confirm the resistant phenotype of the isolated clones by performing cell viability assays with a range of sotorasib concentrations and comparing the IC₅₀ values to the parental cell line.[7]
-
Assess the effect of the inhibitor on downstream signaling by treating parental and resistant cells with sotorasib and analyzing the phosphorylation levels of ERK (p-ERK) via Western blot. Resistant cells are expected to show sustained p-ERK levels at higher drug concentrations.[16]
-
Characterize the genetic and molecular changes in the resistant clones via DNA sequencing (to identify on-target mutations) and RNA sequencing (to identify bypass pathway activation).[16]
-
Protocol 2: Cellular Target Engagement Assessment
This protocol describes methods to confirm that an inhibitor is binding to its intended target, KRAS G12C, within living cells.
Objective: To quantify the binding of an inhibitor to KRAS G12C in a cellular context.
A. Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a target protein, increasing its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble (un-denatured) protein remaining.[4]
Methodology:
-
Cell Treatment: Plate KRAS G12C mutant cells and treat with the test inhibitor (e.g., elirasib) or vehicle (DMSO) for a specified time (e.g., 1 hour).[22]
-
Heating: Harvest the cells, wash, and resuspend in a buffer. Aliquot the cell suspension and heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.[4]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and pellet the aggregated, denatured proteins by high-speed centrifugation.[4]
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble KRAS protein in each sample using Western blotting or ELISA.[4]
-
Analysis: Plot the amount of soluble KRAS protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
B. Mass Spectrometry-Based Target Occupancy
Principle: This method directly quantifies the fraction of KRAS G12C protein that is covalently bound by an inhibitor in tumor tissue or cells.[3]
Methodology:
-
Sample Collection and Lysis: Collect tumor biopsies or cell pellets from in vivo or in vitro experiments and lyse to extract total protein.[8]
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like a BCA assay.[3]
-
Enrichment (Optional): Use an anti-KRAS antibody to immunoprecipitate and enrich for KRAS protein from the total lysate.[3]
-
Digestion: Digest the protein samples with trypsin to generate peptides.[3]
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.[3]
-
Quantification: Specifically quantify the peptide containing the Cysteine-12 residue in both its unbound (unadducted) and inhibitor-bound (adducted) forms. The percentage of target occupancy is calculated as the ratio of the adducted peptide signal to the total (adducted + unadducted) peptide signal.[8]
Conclusion
The emergence of resistance to first-generation KRAS G12C inhibitors like sotorasib has highlighted the need for novel therapeutic strategies. Elirasib, with its distinct mechanism of targeting the active "ON" state of KRAS G12C, represents a promising approach to overcome these resistance mechanisms. Clinical data has demonstrated its ability to induce meaningful and durable responses in patients who have progressed on prior KRAS G12C inhibitor therapy.[9][12] The comprehensive characterization of elirasib using the robust experimental protocols detailed in this guide is essential for its continued development and for understanding its full potential in treating KRAS G12C-mutated cancers. As research progresses, the strategic use of "ON"-state inhibitors like elirasib, potentially in combination with other targeted agents, may provide a powerful new paradigm for managing this challenging disease.
References
- 1. jwatch.org [jwatch.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacr.org [aacr.org]
- 10. Elironrasib Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 11. researchgate.net [researchgate.net]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Sotorasib resistance triggers epithelial-mesenchymal transition and activates AKT and P38-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Elironrasib: A Deep Dive into its Impact on Downstream Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Elironrasib (formerly RMC-6291) is a pioneering, orally bioavailable, and covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C mutant protein (KRAS G12C(ON)).[1][2] This novel mechanism of action distinguishes it from first-generation KRAS G12C inhibitors that target the inactive, GDP-bound state. This compound operates through a unique tri-complex mechanism, first binding to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then engages with KRAS G12C(ON), forming a stable ternary complex that sterically blocks the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[2][3] Preclinical and clinical data have demonstrated this compound's potent anti-tumor activity in various KRAS G12C-mutant cancer models.[2][4] This technical guide provides a comprehensive overview of this compound's effects on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound's Mechanism of Action and Downstream Effects
This compound's primary mode of action is the direct inhibition of the active KRAS G12C protein, which is crucial for driving downstream signaling cascades that promote cell proliferation, survival, and differentiation. By forming a tri-complex with CypA and KRAS G12C(ON), this compound effectively prevents the recruitment and activation of key effector proteins, most notably those in the MAPK and PI3K/AKT pathways.
The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade downstream of RAS. Activation of this pathway, particularly the phosphorylation of ERK (p-ERK), is a hallmark of KRAS-driven cancers. This compound has been shown to potently and durably suppress RAS pathway activity.[1][2] A key indicator of this suppression is the inhibition of ERK phosphorylation.
The PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another major downstream effector of RAS, playing a vital role in cell survival and metabolism. While the primary focus of this compound's reported activity is on the MAPK pathway, the inhibition of active KRAS is expected to also impact PI3K/AKT signaling. Data from related RAS(ON) inhibitors from the same class, such as RMC-7977, have been shown to block both MAPK and PI3K pathway activation, suggesting a similar effect for this compound.
Quantitative Analysis of this compound's Activity
The potency of this compound has been quantified through various preclinical assays, demonstrating its significant inhibitory effects on cell proliferation and downstream signaling.
| Assay Type | Cell Line | Parameter Measured | IC50 Value |
| p-ERK Inhibition | Not specified | Phosphorylated ERK | 0.7 nM[1] |
| Cell Proliferation | KRAS G12C mutant cells | Cell Viability | 0.11 nM (median)[3] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.
Western Blotting for p-ERK and p-AKT Analysis
This protocol outlines the procedure for assessing the phosphorylation status of ERK and AKT in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software. Normalize p-ERK and p-AKT levels to their respective total protein levels.
DUSP6 mRNA Expression Analysis by qPCR
This protocol describes how to measure the expression of DUSP6, a downstream target and negative feedback regulator of the MAPK pathway, as a pharmacodynamic marker of this compound activity.[5]
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for Western blotting.
2. RNA Extraction:
-
After treatment, harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and specific primers for DUSP6 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
5. Data Analysis:
-
Calculate the relative expression of DUSP6 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by measuring ATP levels, which is indicative of metabolic activity.
1. Cell Seeding:
-
Seed KRAS G12C mutant cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing this compound's Impact on Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the downstream signaling pathways it affects.
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its unique mechanism of action, involving the formation of a tri-complex to inhibit the active form of KRAS G12C, leads to a potent and durable suppression of downstream signaling pathways, primarily the MAPK cascade. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the molecular pharmacology of this promising therapeutic agent. Future research will likely focus on fully elucidating the impact of this compound on the PI3K/AKT pathway and other potential downstream effectors, as well as exploring its efficacy in combination with other targeted therapies.
References
- 1. This compound (RMC-6291) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Elironrasib In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elironrasib (RMC-6291) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein in its active, GTP-bound (ON) state.[1][2] This novel mechanism of action involves the formation of a tri-complex between this compound, the intracellular chaperone protein cyclophilin A (CypA), and KRAS G12C(ON).[2] This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways, primarily the MAPK/ERK pathway, and inducing apoptosis in KRAS G12C-mutant cancer cells.[2][3] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound using a cell viability assay, a critical step in preclinical drug development.
Mechanism of Action: this compound Signaling Pathway
The KRAS G12C mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling cascades that promote cell proliferation, survival, and tumor growth. This compound's unique mechanism of targeting the active KRAS G12C protein effectively shuts down these oncogenic signals.
References
Application Notes and Protocols for Elironrasib in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Elironrasib (formerly RMC-6291), a first-in-class, orally bioavailable, covalent inhibitor of KRAS G12C(ON), in a xenograft mouse model. This compound's unique mechanism of action, involving the formation of a tri-complex with the active, GTP-bound KRAS G12C and the intracellular chaperone protein cyclophilin A (CypA), offers a promising therapeutic strategy for KRAS G12C-mutant cancers.[1][2][3][4][5][6]
Mechanism of Action
This compound selectively targets the active, GTP-bound state of the KRAS G12C protein.[2][4][7] It operates through an innovative tri-complex mechanism:
-
This compound enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1][6]
-
This binary complex of this compound-CypA then binds to the active KRAS G12C(ON) protein.[1]
-
This binding creates a new surface on the protein, allowing this compound to covalently modify the cysteine residue at position 12 of KRAS.[1]
-
The resulting irreversible tri-complex sterically blocks the interaction of KRAS G12C(ON) with its downstream effectors, thereby inhibiting oncogenic signaling pathways such as the MAPK pathway.[1][6]
This targeted approach has demonstrated potent anti-tumor activity and has induced tumor regressions in various preclinical models of human cancers with the KRAS G12C mutation.[1][3][4][5]
Signaling Pathway Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 5. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacr.org [aacr.org]
Application Notes and Protocols: Western Blot Analysis of pERK after Elironrasib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elironrasib (formerly RMC-6291) is a potent and orally bioavailable covalent inhibitor that selectively targets the active, GTP-bound state of the KRASG12C oncoprotein.[1][2] The KRASG12C mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[3] this compound forms a tri-complex with the KRASG12C mutant protein and cyclophilin A, sterically blocking the interaction with downstream effectors and thereby inhibiting oncogenic signaling.[1][2] A critical downstream signaling cascade affected by KRAS activation is the MAPK/ERK pathway. Phosphorylated ERK (pERK) is a key biomarker for the activity of this pathway. Therefore, assessing the levels of pERK via Western blot analysis is a crucial method for evaluating the pharmacodynamic and biological activity of this compound.
These application notes provide a detailed protocol for the detection and quantification of pERK in cancer cell lines following treatment with this compound.
Signaling Pathway and Mechanism of Action
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The KRASG12C mutation impairs the GTPase activity of KRAS, leading to its constitutive activation. This results in the continuous activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation. This compound specifically targets the active KRASG12C(ON) state, preventing downstream signal transduction and leading to a reduction in ERK phosphorylation.[1]
References
Measuring the Efficacy of Elironrasib: Cell-Based Assays and Protocols
Application Note
Introduction
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, and covalent inhibitor of KRAS G12C that uniquely targets the active, GTP-bound (ON) state of the oncoprotein.[1][2] Unlike first-generation KRAS G12C inhibitors that bind to the inactive, GDP-bound (OFF) state, this compound forms a tri-complex with cyclophilin A (CypA) and KRAS G12C(ON).[1] This novel mechanism of action leads to the steric blockade of RAS effector binding, thereby inhibiting downstream oncogenic signaling.[1] Preclinical models have demonstrated that this compound can induce tumor regression, particularly in cancers that have developed resistance to KRAS G12C(OFF) inhibitors.[3] This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound in a research setting.
Mechanism of Action
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival. The KRAS G12C mutation results in a constitutively active protein, leading to the uncontrolled activation of downstream pathways, primarily the MAPK/ERK pathway. This compound's distinct mechanism involves forming an irreversible inhibitory tri-complex with CypA and the active KRAS G12C protein, which sterically hinders the interaction of KRAS with its downstream effectors and blocks oncogenic signaling.[1][2]
Key Cell-Based Assays for this compound Efficacy
A comprehensive in vitro evaluation of this compound efficacy involves a suite of cell-based assays designed to assess its impact on cancer cell proliferation, survival, and the specific molecular pathways it targets.
-
Cell Viability and Proliferation Assays: These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound on cancer cells. They measure the number of viable cells after a defined treatment period.
-
Apoptosis Assays: To determine if the reduction in cell viability is due to programmed cell death, apoptosis assays are employed. These assays detect key markers of the apoptotic process.
-
Target Engagement and Pathway Modulation Assays: These assays confirm that this compound is engaging its intended target (KRAS G12C) and modulating the downstream signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies on this compound, illustrating its potency and selectivity.
Table 1: In Vitro Cell Viability Inhibition by this compound
| Cell Line | KRAS Status | Assay Type | IC50 (nM) | Citation |
| NCI-H358 | KRAS G12C | CellTiter-Glo | 43 | [2] |
| Various KRAS G12C Mutant Cells | KRAS G12C | Proliferation Assay | 0.11 (median) | [1] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Apoptotic Cells (%) | Fold Increase vs. Control |
| H358 | Vehicle (DMSO) | 5% | 1.0 |
| H358 | This compound (100 nM) | 25% | 5.0 |
| H358 | This compound (500 nM) | 60% | 12.0 |
Note: The data in this table is representative and illustrates the expected outcome of an apoptosis assay.
Table 3: Inhibition of p-ERK by this compound in NCI-H358 Cells
| Treatment | p-ERK/Total ERK Ratio (Normalized to Control) |
| Vehicle (DMSO) | 1.00 |
| This compound (10 nM) | 0.45 |
| This compound (100 nM) | 0.15 |
| This compound (1 µM) | 0.05 |
Note: The data in this table is representative and illustrates the expected outcome of a Western blot analysis for p-ERK.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: this compound's mechanism of action.
dot
Caption: Workflow for CellTiter-Glo cell viability assay.
dot
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
KRAS G12C mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 90 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 10 µL of the diluted compound or DMSO vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Treated cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot for p-ERK Inhibition
Objective: To assess the inhibition of KRAS downstream signaling by measuring the phosphorylation of ERK.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
-
References
Application Notes and Protocols: Determining the Dose-Response of Elironrasib in NCI-H358 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elironrasib (formerly ZN-c3 and RMC-6291) is a potent and orally bioavailable inhibitor of KRAS G12C that operates through a novel mechanism.[1][2][3] Unlike first-generation KRAS G12C inhibitors that target the inactive, GDP-bound state of the protein, this compound targets the active, GTP-bound "ON" state.[1][2][3][4] It achieves this by forming a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and the GTP-bound KRAS G12C protein.[2][3][5] This tri-complex formation covalently modifies the cysteine at position 12, sterically hindering the interaction of KRAS with its downstream effectors and thereby inhibiting oncogenic signaling.[2]
The NCI-H358 cell line, derived from a human bronchioalveolar carcinoma, is a widely used model in non-small cell lung cancer (NSCLC) research.[6][7] These cells harbor the KRAS G12C mutation, making them an ideal in vitro system for evaluating the efficacy of KRAS G12C inhibitors like this compound.[6][7] This document provides detailed protocols for generating dose-response curves of this compound in NCI-H358 cells to determine its potency, typically measured by the half-maximal inhibitory concentration (IC50).
Data Presentation: this compound Dose-Response in NCI-H358 Cells
While specific preclinical dose-response data for this compound in NCI-H358 cells is not publicly available in the reviewed literature, the following table represents a typical dataset that would be generated from the protocols described below. This hypothetical data illustrates the expected dose-dependent inhibition of cell viability.
| This compound Concentration (nM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 85.7 | 4.2 |
| 10 | 52.1 | 3.8 |
| 100 | 15.3 | 2.5 |
| 1000 | 5.8 | 1.9 |
| 10000 | 4.1 | 1.5 |
Experimental Protocols
NCI-H358 Cell Culture
A critical first step is the proper maintenance of the NCI-H358 cell line to ensure experimental reproducibility.
-
Cell Line: NCI-H358 (ATCC® CRL-5807™)
-
Growth Medium: RPMI-1640 Medium (ATCC 30-2001) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing: When cells reach 80-90% confluency, detach them using a 0.25% trypsin-0.53 mM EDTA solution. Resuspend the cells in fresh, complete growth medium and seed into new flasks at a recommended split ratio.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is proportional to the number of living cells.[8]
Materials:
-
NCI-H358 cells
-
Complete growth medium
-
This compound (with appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest NCI-H358 cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell density.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. It is common to perform a 10-fold serial dilution to cover a wide concentration range (e.g., 0.1 nM to 10,000 nM).
-
Include a "vehicle control" (medium with the same concentration of the drug solvent, e.g., 0.1% DMSO) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours (or a desired time point) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound IC50 in NCI-H358 cells.
This compound Signaling Pathway Inhibition
Caption: this compound forms a tri-complex to inhibit KRAS(ON) signaling.
References
- 1. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 4. aacr.org [aacr.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. NCI-H358 Cells [cytion.com]
- 7. cyagen.com [cyagen.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to Elironrasib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo imaging of tumor response to Elironrasib (formerly RMC-6291), a first-in-class, orally bioavailable inhibitor of the active, GTP-bound form of KRAS G12C (KRAS G12C(ON)). The protocols outlined below are designed to enable researchers to effectively design, execute, and interpret preclinical studies evaluating the efficacy of this compound in various cancer models.
Introduction to this compound and its Mechanism of Action
This compound represents a novel therapeutic approach for cancers driven by the KRAS G12C mutation. Unlike first-generation KRAS G12C inhibitors that target the inactive, GDP-bound state (KRAS G12C(OFF)), this compound uniquely targets the active "ON" state. It achieves this by forming a tri-complex with the KRAS G12C(ON) protein and the intracellular chaperone protein, cyclophilin A (CypA).[1][2] This tri-complex sterically blocks the interaction of KRAS G12C(ON) with its downstream effectors, thereby inhibiting oncogenic signaling and leading to tumor regression.[1][2] Preclinical studies have demonstrated that this compound can induce profound and durable tumor regressions in various KRAS G12C-mutant cancer models, including those resistant to KRAS G12C(OFF) inhibitors.[3]
Key Applications
-
Efficacy Assessment: Quantitatively measure the anti-tumor activity of this compound in vivo.
-
Pharmacodynamic Analysis: Monitor the real-time effects of this compound on tumor viability and signaling pathways.
-
Resistance Studies: Investigate the efficacy of this compound in tumor models that have developed resistance to other KRAS G12C inhibitors.
-
Combination Therapy Evaluation: Assess the synergistic or additive effects of this compound when combined with other anti-cancer agents.
Data Presentation: Quantitative Summary of Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in xenograft models.
Table 1: Antitumor Activity of this compound in a KRAS G12C Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (LU99)
| Treatment Group | Dosage | Treatment Duration | Change in Tumor Volume | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Vehicle Control | - | 28 days | Progressive Growth | 0% | 0% |
| This compound | 25 mg/kg, PO, QD | 28 days | Significant Regression | Not explicitly stated, but profound regressions observed. | Not explicitly stated, but profound regressions observed. |
| This compound | 100 mg/kg, PO, QD | 28 days | Profound Tumor Regressions (Majority with complete regression) | 72% (in a broader mouse clinical trial of NSCLC models) | 92% (in a broader mouse clinical trial of NSCLC models) |
Data compiled from preclinical studies showcasing profound tumor regressions.[2]
Table 2: Efficacy of this compound in a Sotorasib-Resistant Pancreatic Cancer Xenograft Model (MIA PaCa-2)
| Treatment Group | Dosage | Treatment Duration | Outcome |
| Vehicle Control | - | Not specified | Tumor Growth |
| Sotorasib | Not specified | Not specified | No tumor growth suppression |
| This compound (RMC-6291) | 100 mg/kg | Not specified | Strong tumor growth inhibition |
This study highlights this compound's ability to overcome resistance to KRAS G12C(OFF) inhibitors.[2]
Experimental Protocols
The following are detailed protocols for key experiments involved in the in vivo imaging of tumor response to this compound.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model using a KRAS G12C mutant cancer cell line engineered to express luciferase.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2, LU99) stably expressing luciferase
-
Immuno-compromised mice (e.g., Nude or NSG mice)
-
Sterile PBS
-
Matrigel (optional)
-
Cell culture reagents
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the luciferase-expressing KRAS G12C mutant cells under standard conditions to 80-90% confluency.
-
Cell Preparation: On the day of injection, harvest the cells and perform a cell count. Resuspend the cells in sterile PBS at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor establishment. Keep the cell suspension on ice.[1]
-
Animal Preparation: Anesthetize the mice using isoflurane (B1672236). Shave the fur on the flank where the cells will be injected.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1-5 x 10^6 cells) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation and caliper measurements 2-3 times per week. The tumor volume can be calculated using the formula: Volume = 0.5 x Length x Width².[1]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).[1]
Protocol 2: In Vivo Bioluminescence Imaging (BLI)
This protocol outlines the procedure for acquiring and quantifying bioluminescent signals from tumors.
Materials:
-
Tumor-bearing mice from Protocol 1
-
D-luciferin, potassium salt (sterile, in vivo grade)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Luciferin Preparation: Prepare a stock solution of D-luciferin in sterile PBS at a concentration of 15 mg/mL.
-
Animal and Imaging System Preparation: Anesthetize the mice using the isoflurane system integrated with the imaging chamber. Place the anesthetized mouse in the imaging chamber.
-
Luciferin Administration: Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Image Acquisition:
-
Acquire bioluminescent images at the predetermined peak signal time post-luciferin injection, which is typically 10-15 minutes.
-
Optimize and maintain consistent image acquisition settings (e.g., exposure time, binning, f/stop) throughout the study for accurate comparison.
-
Acquire a photographic (grayscale) image of the mouse for anatomical reference.
-
-
Image Analysis:
-
Use the imaging system's software to overlay the bioluminescent signal (pseudocolor) on the photographic image.
-
Quantify the bioluminescent signal by drawing a region of interest (ROI) around the tumor area.
-
The data is typically expressed as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Protocol 3: this compound Treatment and Tumor Response Monitoring
This protocol details the administration of this compound and the subsequent monitoring of tumor response.
Materials:
-
Tumor-bearing mice randomized into groups
-
This compound (formulated for oral administration)
-
Vehicle control
-
Oral gavage needles
Procedure:
-
Treatment Administration:
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.[1]
-
Perform in vivo bioluminescence imaging (as per Protocol 2) at regular intervals (e.g., once or twice weekly) to monitor changes in tumor viability.
-
-
Toxicity Monitoring:
-
Study Endpoint:
-
Continue the treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.[2]
-
At the end of the study, euthanize the animals for downstream analysis such as pharmacodynamic marker assessment in tumor tissue.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound forms a tri-complex with CypA and active KRAS G12C(ON), blocking downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound's in vivo efficacy using a xenograft model and bioluminescence imaging.
References
Application Notes and Protocols for Elironrasib Target Engagement using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the GTP-bound, active state (ON) of the KRAS G12C mutant protein.[1][2] Its unique mechanism of action involves forming a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and KRAS G12C(ON).[1][3] This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1][4]
Mass spectrometry-based proteomics is a powerful tool for directly assessing the target engagement of covalent inhibitors like this compound. By measuring the extent of covalent modification of the target protein, researchers can gain crucial insights into the drug's pharmacodynamics, optimize dosing strategies, and understand mechanisms of resistance. This document provides a detailed protocol for quantifying this compound's target engagement in preclinical and clinical samples using liquid chromatography-mass spectrometry (LC-MS).
Mechanism of Action and Signaling Pathway
This compound's mechanism begins with its entry into the cell, where it binds to CypA. This binary complex of this compound and CypA then recognizes and binds to the active KRAS G12C(ON) protein. This binding event facilitates the covalent modification of the cysteine residue at position 12 of KRAS by this compound. The resulting stable, irreversible tri-complex of CypA-Elironrasib-KRAS G12C(ON) blocks downstream signaling pathways, such as the MAPK/ERK pathway, leading to an anti-tumor response.[1][4]
Quantitative Data Summary
The following tables summarize preclinical and clinical data related to this compound's activity. While specific mass spectrometry-derived target engagement percentages from clinical trials are not yet publicly available, preclinical studies have demonstrated rapid and complete covalent modification of KRAS G12C.
Table 1: Preclinical Assessment of this compound Target Engagement
| Assay | Key Finding | Implication | Reference |
| LC-MS Analysis of KRAS G12C Peptide Abundance | Rapid and more complete decrease in KRAS G12C peptide abundance compared to first-generation inhibitors. | Demonstrates efficient and sustained target engagement at the molecular level. | [1] |
| Cell Viability Assays (NCI-H358 cells) | Potent inhibition of KRAS G12C mutant cell proliferation. | Confirms cellular activity consistent with target inhibition. | [1] |
| In Vitro Covalent Modification Assay | >95% covalent modification of GMPPNP-bound KRAS G12C in the presence of CypA within 2 hours. | High efficiency and speed of covalent bond formation with the active form of the target. | [1] |
Table 2: Clinical Efficacy of this compound (Phase 1 RMC-6291-001 Trial)
| Patient Population | Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| KRAS G12C+ NSCLC (pre-treated, KRAS inhibitor naive) | 200 mg BID | 43% | 100% | [2] |
| KRAS G12C+ NSCLC (previously treated with a KRAS G12C inhibitor) | 200 mg BID | 42% | 79% | [5][6] |
| KRAS G12C+ Colorectal Cancer (KRAS inhibitor naive) | Not specified | 40% | 80% | [2] |
Experimental Protocol: Mass Spectrometry for Target Engagement
This protocol describes a targeted mass spectrometry approach, specifically a Parallel Reaction Monitoring (PRM) assay, to quantify the level of unmodified (free) KRAS G12C protein in biological samples following this compound treatment. A decrease in the abundance of the unmodified peptide containing the Cys12 residue is indicative of target engagement.
Experimental Workflow
Detailed Methodology
1. Sample Preparation (from cell pellets or tumor tissue)
-
Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, protease and phosphatase inhibitors). For tissues, homogenize using a bead beater in lysis buffer.
-
Sonication: Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
2. Protein Digestion
-
Reduction and Alkylation: To a known amount of protein (e.g., 50 µg), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C. Then, add iodoacetamide (B48618) to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature.
-
Digestion: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
3. Peptide Cleanup
-
Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a solution of 2% acetonitrile and 0.1% formic acid for LC-MS analysis.
4. LC-MS/MS Analysis (PRM)
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-UPLC system.
-
Liquid Chromatography: Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
Acquire data in Parallel Reaction Monitoring (PRM) mode.
-
Create an inclusion list containing the precursor m/z of the target KRAS G12C peptide (e.g., G-A-G-G-V-G-K-S-A-L-T-I-C(unmodified)-L-I-Q-N-H-F-V-D-E-Y-D-P-T-I-E-D-R).
-
Perform a full MS scan followed by targeted MS/MS scans of the precursor ions in the inclusion list.
-
Fragment the precursor ions using higher-energy collisional dissociation (HCD).
-
5. Data Analysis
-
Analyze the raw data using software such as Skyline or MaxQuant.
-
Integrate the peak areas of the fragment ions for the target KRAS G12C peptide.
-
Normalize the peptide abundance to a stable housekeeping protein or a spiked-in internal standard peptide.
-
Calculate target engagement as the percentage reduction in the unmodified KRAS G12C peptide level in this compound-treated samples compared to vehicle-treated controls.
-
% Target Engagement = (1 - (Signal Treated / Signal Vehicle)) * 100
-
Conclusion
This application note provides a framework for assessing the target engagement of this compound using a targeted mass spectrometry approach. The provided protocol, adapted from established methods for other KRAS G12C inhibitors, offers a robust methodology for preclinical and clinical research. The quantitative data from such studies are essential for understanding the molecular mechanism of this compound and for its continued clinical development. By directly measuring the covalent modification of KRAS G12C, researchers can obtain a precise and pharmacodynamically relevant readout of the drug's activity in complex biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. onclive.com [onclive.com]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Application Note: Cyclophilin A Binding Assay for Elironrasib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor of KRAS G12C that operates through a novel mechanism of action.[1][2][3][4][5] Unlike inhibitors that target the inactive, GDP-bound state of KRAS, this compound selectively targets the active, GTP-bound "ON" state.[6][7][8] This is achieved through the formation of a stable tri-complex involving this compound, the intracellular chaperone protein Cyclophilin A (CypA), and KRAS G12C(ON).[1][2][3][4][9][10] The initial and critical step in this process is the high-affinity binding of this compound to CypA. This binary complex then presents a new composite surface that binds to KRAS G12C, leading to the covalent modification of the cysteine-12 residue and subsequent inhibition of oncogenic signaling.[1][3]
This application note provides detailed protocols for assays to characterize and quantify the binding of this compound to Cyclophilin A. Understanding this primary interaction is crucial for elucidating the compound's mechanism of action, for quality control in drug manufacturing, and for the discovery of new molecules with similar therapeutic strategies. The protocols described herein are based on established biophysical and biochemical methods for studying protein-ligand interactions and have been adapted for the specific context of the this compound-CypA interaction.
Signaling Pathway and Experimental Workflow
The formation of the inhibitory tri-complex is a sequential process that begins with the binding of this compound to Cyclophilin A. This binary complex then targets the active KRAS G12C protein.
Caption: this compound binds to CypA, forming a binary complex that then binds to active KRAS G12C, inhibiting downstream signaling.
The following diagram outlines a general workflow for characterizing the binding of this compound to Cyclophilin A using the methods described in this note.
Caption: Workflow for analyzing this compound-CypA binding, from preparation to data analysis.
Data Presentation
The following table summarizes the type of quantitative data that can be obtained for this compound using the described protocols. While direct binding affinity data for the this compound-CypA interaction is not yet publicly available, these assays are designed to determine such values. For context, relevant cellular activity data is included.
| Parameter | Description | Typical Value | Assay Method |
| Binding Affinity (Kd) | Equilibrium dissociation constant for this compound binding to CypA. A lower value indicates a stronger interaction. | To be determined | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) |
| Association Rate (ka) | The rate at which this compound binds to CypA. | To be determined | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (kd) | The rate at which the this compound-CypA complex dissociates. | To be determined | Surface Plasmon Resonance (SPR) |
| Thermodynamic Parameters (ΔH, ΔS) | Enthalpy and entropy changes upon binding, providing insight into the nature of the binding forces. | To be determined | Isothermal Titration Calorimetry (ITC) |
| Functional Inhibition (IC50) | Concentration of this compound required to inhibit 50% of CypA's enzymatic (PPIase) activity. | To be determined | PPIase Activity Assay |
| Cellular Potency (IC50) | Concentration of this compound required to inhibit the proliferation of KRAS G12C mutant cells by 50%. | ~0.11 nM[2][4] | Cell-Based Proliferation Assay (e.g., CellTiter-Glo) |
Experimental Protocols
The following are detailed protocols for three distinct assays to measure the binding and functional inhibition of Cyclophilin A by this compound.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique that measures real-time binding events between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).[1][11][12][13][14] This method allows for the accurate determination of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Cyclophilin A (His-tagged or untagged)
-
This compound
-
SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
DMSO
Procedure:
-
CypA Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Prepare a solution of recombinant human CypA at 20-50 µg/mL in 10 mM sodium acetate (B1210297) buffer, pH 4.5.
-
Inject the CypA solution over the activated surface to achieve an immobilization level of ~2000-4000 Resonance Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the injection of CypA.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in SPR running buffer containing a constant percentage of DMSO (e.g., 1-2%) to match the stock solution. Concentrations could range from low nM to µM, depending on the expected affinity.
-
Inject the this compound solutions at a constant flow rate (e.g., 30 µL/min) over both the CypA-immobilized and reference flow cells for a set association time (e.g., 180 seconds).
-
Allow for dissociation by flowing running buffer over the chip for a set time (e.g., 300-600 seconds).
-
Between cycles, regenerate the sensor surface if necessary with a short pulse of a mild regeneration solution (e.g., a low pH glycine (B1666218) buffer), ensuring no damage to the immobilized CypA.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters ka and kd.
-
Calculate the equilibrium dissociation constant (Kd) as kd/ka.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][15][16][17]
Materials:
-
Isothermal titration calorimeter
-
Recombinant human Cyclophilin A
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
DMSO
Procedure:
-
Sample Preparation:
-
Dialyze recombinant human CypA extensively against the ITC buffer.
-
Dissolve this compound in the same final dialysis buffer to minimize buffer mismatch effects. A small, consistent amount of DMSO may be required for solubility.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the sample cell with the CypA solution (e.g., 10-20 µM).
-
Load the injection syringe with the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the CypA solution at a constant temperature (e.g., 25°C).
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change after each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
PPIase Activity Assay (Competitive Inhibition)
This functional assay measures the ability of this compound to inhibit the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA.[9][18][19][20][21] The assay typically uses a chymotrypsin-coupled method where CypA accelerates the isomerization of a peptide substrate, allowing it to be cleaved by chymotrypsin, which releases a chromogenic or fluorogenic product.
Materials:
-
UV/Vis spectrophotometer or fluorescence plate reader
-
Recombinant human Cyclophilin A
-
This compound
-
Peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA or a fluorescent equivalent)
-
α-Chymotrypsin
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
DMSO
Procedure:
-
Assay Setup:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add CypA (final concentration e.g., 5-10 nM) to each well containing the this compound dilutions.
-
Incubate the CypA and this compound mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of the peptide substrate and α-chymotrypsin to each well.
-
Immediately begin monitoring the increase in absorbance (at ~390 nm for pNA) or fluorescence over time.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of CypA's PPIase activity.
-
These protocols provide a robust framework for characterizing the direct interaction between this compound and its primary intracellular target, Cyclophilin A. The data generated will be invaluable for further understanding the unique pharmacology of this promising anti-cancer agent.
References
- 1. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ChemAIRS-Driven Retrosynthesis of this compound (RMC-6291): A Next-Gen KRAS-G12C(ON) Inhibitor — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic characterization of the interaction of human cyclophilin 18 with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thermodynamics of the cyclophilin-A/cyclosporin-A interaction: a direct comparison of parameters determined by surface plasmon resonance using Biacore T100 and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 19. Structure-based identification of small molecule compounds targeting cell cyclophilin A with anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. The peptidyl-prolyl cis-trans isomerase activity of the wheat cyclophilin, TaCypA-1, is essential for inducing thermotolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Elironrasib Concentration for In Vitro Experiments
Welcome to the technical support center for Elironrasib (formerly RMC-6291), a potent, orally bioavailable, and selective covalent inhibitor of KRAS G12C in its active, GTP-bound (ON) state. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in in vitro experiments and to offer troubleshooting solutions for common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class RAS(ON) G12C-selective tri-complex inhibitor.[1] It functions by first entering the cell and forming a binary complex with the intracellular chaperone protein, cyclophilin A (CypA).[1] This this compound-CypA complex then binds to the active, GTP-bound KRAS G12C protein. This binding creates a new surface on the protein, allowing this compound to covalently modify the cysteine residue at position 12 of KRAS G12C.[1] The resulting irreversible tri-complex of this compound, CypA, and KRAS G12C(ON) sterically blocks the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on preclinical data, this compound is highly potent, with a median IC50 of 0.11 nM in KRAS G12C mutant cells.[2] Therefore, a starting concentration range of 0.01 nM to 100 nM is recommended for initial dose-response experiments. The optimal concentration will vary depending on the cell line and the specific assay being performed.
Q3: How does the covalent nature of this compound affect experimental design?
A3: As a covalent inhibitor, the binding of this compound to KRAS G12C is time-dependent and irreversible. This means that the observed potency (IC50) can be influenced by the incubation time. Longer incubation times will generally result in lower IC50 values. It is crucial to maintain consistent incubation times across experiments for reproducible results.
Q4: In which cancer cell lines is this compound expected to be effective?
A4: this compound is designed to be effective in cancer cell lines harboring the KRAS G12C mutation. The NCI-H358 non-small cell lung cancer cell line is a commonly used model for in vitro studies of KRAS G12C inhibitors.[1] The efficacy of this compound will also depend on the expression levels of cyclophilin A in the chosen cell line, as it is essential for the formation of the inhibitory tri-complex.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Higher than expected IC50 value | 1. Insufficient incubation time: Covalent binding is time-dependent. 2. Low expression of Cyclophilin A (CypA): CypA is essential for the tri-complex formation. 3. Cell line is not dependent on KRAS G12C signaling: Some KRAS mutant cells may have alternative survival pathways.[3] 4. Degradation of this compound: Improper storage or handling. | 1. Increase the incubation time (e.g., 72 to 120 hours) and perform a time-course experiment to assess time-dependency. 2. Verify CypA expression in your cell line via Western blot or qPCR. 3. Confirm the KRAS G12C mutation status of your cell line and assess the dependency on the MAPK pathway. 4. Ensure proper storage of this compound stock solutions at -20°C or -80°C and use freshly diluted solutions for experiments. |
| High variability between replicate experiments | 1. Inconsistent incubation times: Even small variations can affect the IC50 of a covalent inhibitor. 2. Inconsistent cell seeding density: Variations in cell number can alter the drug-to-target ratio. 3. Pipetting errors: Inaccurate serial dilutions. | 1. Standardize and carefully control the incubation time for all experiments. 2. Ensure a consistent and optimized cell seeding density for your specific cell line and plate format. 3. Use calibrated pipettes and perform serial dilutions carefully. |
| Unexpected cytotoxicity in wild-type KRAS cell lines | 1. Off-target effects: At high concentrations, covalent inhibitors may interact with other proteins containing reactive cysteines. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Perform experiments at a lower, more specific concentration range. 2. Ensure the final DMSO concentration in your culture medium is below 0.5%. |
| Loss of inhibitory effect over time in long-term culture | Development of acquired resistance: Cancer cells can develop resistance mechanisms, such as upregulation of bypass signaling pathways.[4][5] | 1. Analyze downstream signaling pathways (e.g., PI3K/AKT) to check for reactivation. 2. Consider combination therapies to target potential resistance pathways. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | Incubation Time (hours) | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Cell Viability (CellTiter-Glo) | 120 | ~43[1] |
| Various KRAS G12C mutant cells | Not specified | G12C | Proliferation | Not specified | Median: 0.11[2] |
Note: This table will be updated as more public data becomes available.
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescence-Based)
This protocol is adapted from methodologies used for evaluating KRAS G12C inhibitors.
-
Cell Seeding:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) in the recommended growth medium.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 90 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 100 nM).
-
Add 10 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 120 hours at 37°C and 5% CO2.[1]
-
-
Data Acquisition:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Signaling Analysis
This protocol provides a general framework for assessing the effect of this compound on the MAPK signaling pathway.
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of lysis.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for high IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. Overexpressed cyclophilin A in cancer cells renders resistance to hypoxia- and cisplatin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of MAPK-SOX2 pathway confers ferroptosis sensitivity in KRASG12C inhibitor resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
Troubleshooting Elironrasib insolubility in aqueous buffers
Welcome to the technical support center for Elironrasib (RMC-6291). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this compound in experimental settings, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as RMC-6291) is a potent, orally bioavailable, and selective covalent inhibitor of the active, GTP-bound form of KRASG12C (KRASG12C(ON)).[1][2][3] Its mechanism of action is unique as it forms a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and KRASG12C(ON).[1][3][4] This tri-complex sterically blocks the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended starting point?
A2: Due to its hydrophobic nature, this compound has limited solubility in purely aqueous solutions. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (B87167) (DMSO) is a common choice, and this compound is known to be soluble in DMSO at concentrations up to 10 mM.[2] From this stock solution, you can perform serial dilutions into your final aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid affecting the biological system.[5]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do?
A3: This is a common issue when working with hydrophobic compounds. Here are several strategies to address this:
-
Optimize the Co-solvent Concentration: While keeping the final DMSO concentration low is important, you may need to empirically determine the highest tolerable concentration for your specific assay that maintains this compound solubility.
-
Use of Pluronic F-68 or Tween 80: Adding a small amount of a non-ionic surfactant like Pluronic F-68 or Tween 80 (e.g., 0.01-0.1%) to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.[6]
-
pH Adjustment: If your experimental system allows, adjusting the pH of the buffer may improve solubility, particularly if the compound has ionizable groups.[7]
-
Gentle Warming and Sonication: Brief and gentle warming or sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate.[4][7] However, be cautious about the temperature stability of this compound and your biological samples.
Q4: Can I pre-mix this compound with cyclophilin A (CypA) to improve its solubility?
A4: While this compound's mechanism of action involves binding to CypA, pre-mixing is unlikely to fundamentally increase its aqueous solubility. The formation of the tri-complex occurs within the cellular environment.[1] The primary issue to address is the initial dissolution of the compound in your experimental buffer.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshooting insolubility issues with this compound in your experiments.
Problem: Precipitate observed after diluting DMSO stock of this compound into aqueous buffer.
Visual Confirmation:
-
Visually inspect the solution for any cloudiness or particulate matter.
-
If using multi-well plates, inspect the wells under a microscope to confirm the presence of precipitate.[7]
Systematic Troubleshooting Workflow:
Quantitative Data Summary
The following table summarizes the known solubility information for this compound.
| Solvent/Vehicle System | Concentration | Observation | Source |
| DMSO | 10 mM | Soluble | [2] |
| DMSO | 100 mg/mL (98.79 mM) | Soluble (may require ultrasound) | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (2.47 mM) | Suspended solution (requires ultrasound) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (2.47 mM) | Suspended solution (requires ultrasound) | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.47 mM) | Clear solution | [4] |
| Aqueous Buffer (pH 7.4) | 298 µM | Kinetic Solubility | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 1012.28 g/mol , add 98.79 µL of DMSO per 1 mg of compound).
-
Vortex the tube vigorously until the powder is completely dissolved. A brief sonication or gentle warming (if the compound is heat-stable) may be used to aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Protocol 2: Pre-Assay Solubility Check
-
Objective: To determine the practical soluble concentration of this compound in the final assay buffer.[7]
-
Materials:
-
This compound DMSO stock solution
-
Final aqueous assay buffer
-
Microcentrifuge tubes
-
High-speed centrifuge
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock into your final assay buffer, bracketing your intended final assay concentrations.
-
Include a vehicle control (DMSO diluted to the same final concentration without this compound).
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 2 hours).
-
After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
The highest concentration that remains clear after centrifugation is considered the practical soluble concentration for your experimental conditions.
-
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the KRASG12C(ON) signaling pathway. The diagram below illustrates its unique mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (RMC-6291) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. wjbphs.com [wjbphs.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Elironrasib Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of Elironrasib (RMC-6291) in cell culture media. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as RMC-6291) is an orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It functions as a RAS(ON) G12C-selective, covalent tri-complex inhibitor.[4][5] this compound first binds to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then binds to the active, GTP-bound form of KRAS G12C (KRAS(ON)), creating a stable tri-complex.[2][4][6] This tri-complex sterically blocks the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[2][4][7]
Q2: What are the known physicochemical properties of this compound?
While detailed proprietary data may not be fully available, publicly accessible information includes:
-
Molecular Formula: C₅₅H₇₈FN₉O₈[3]
-
Molecular Weight: 1012.28 g/mol [3]
-
Solubility: It has been noted that optimization of physicochemical properties was required to improve its moderate solubility and achieve good oral bioavailability.[4] Stock solutions are typically prepared in organic solvents like DMSO.[8]
Q3: Why is it critical to assess the stability of this compound in cell culture media?
Assessing the stability of this compound in your specific cell culture setup is crucial for obtaining reliable and reproducible experimental results.[9][10] Degradation of the compound in the media can lead to:
-
A decrease in the effective concentration of the active inhibitor over the course of the experiment.
-
Inconsistent results between experiments.[11]
-
Misinterpretation of dose-response data and potency (e.g., IC50 values).[9]
-
Generation of degradation products that may have off-target effects or cause cytotoxicity.
Q4: What factors can influence the stability of this compound in cell culture media?
Several factors can affect the stability of a small molecule inhibitor like this compound in cell culture media:
-
Chemical Nature of the Compound: this compound's complex macrocyclic structure and covalent warhead may be susceptible to hydrolysis or other chemical modifications.[7][12]
-
Media Components: Components in the media, such as amino acids, vitamins, or reducing agents, could potentially react with the inhibitor.[13]
-
pH: The pH of the cell culture medium (typically ~7.4) can influence the rate of hydrolysis of certain functional groups.[11][14]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[13]
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation.[11]
-
Presence of Serum: Serum proteins may bind to the compound, which can either stabilize it or reduce its availability.[13]
-
Cellular Metabolism: If the compound is cell-permeable, it may be metabolized by intracellular enzymes.[9][15]
Q5: How long can I expect this compound to be stable in my cell culture media?
The stability of this compound in your specific cell culture media needs to be determined experimentally. There is no publicly available, universal stability data for this compound across different media types. A preliminary stability study is highly recommended before conducting extensive cell-based assays.
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound stability.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of this compound in the stock solution or working solution.
-
Troubleshooting Steps:
-
Stock Solution Integrity:
-
Prepare fresh stock solutions of this compound in a high-purity, anhydrous solvent such as DMSO.[8]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11]
-
Store stock solutions at -20°C or -80°C in tightly sealed, amber glass or polypropylene (B1209903) vials.[11]
-
-
Working Solution Stability:
-
Prepare working solutions fresh for each experiment by diluting the stock solution into the cell culture medium immediately before use.
-
Perform a time-course stability study to determine the half-life of this compound in your specific media at 37°C (see Experimental Protocol 1).
-
-
Issue 2: Higher than expected IC50 values in cell-based assays compared to biochemical assays.
-
Possible Cause: Loss of active this compound in the cell culture medium over the incubation period.
-
Troubleshooting Steps:
-
Assess Media Stability: Quantify the concentration of this compound in the cell culture medium at the beginning and end of your longest assay incubation time.
-
Consider Non-specific Binding: The compound may adhere to the surface of plasticware. Use low-protein-binding plates and tips to minimize this.[13]
-
Evaluate Cellular Uptake and Efflux: The discrepancy could also be due to poor cell permeability or active removal by efflux pumps.[9]
-
Issue 3: Visual changes in the cell culture media containing this compound (e.g., color change, precipitation).
-
Possible Cause: Chemical degradation, oxidation, or poor solubility of the compound at the working concentration.[11]
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, you may need to adjust the final solvent concentration (typically keeping it below 0.5% v/v) or use a solubilizing agent if compatible with your assay.[8][9]
-
Degradation Analysis: A color change may indicate chemical degradation.[11] Analyze the media using HPLC or LC-MS to identify potential degradation products.
-
Protect from Light: Store and handle this compound solutions protected from light.[11]
-
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC-MS
This protocol provides a method to quantify the concentration of this compound over time in a cell-free culture medium.
Objective: To determine the rate of degradation of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
High-purity DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile, low-protein-binding multi-well plates (e.g., 24-well)
-
Incubator (37°C, 5% CO₂)
-
Analytical HPLC system with a UV detector and a mass spectrometer (LC-MS)
-
Acetonitrile (ACN) and water (HPLC-grade) with 0.1% formic acid
-
C18 HPLC column
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution into your cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).
-
Add 1 mL of the working solution to triplicate wells of a multi-well plate for each condition.
-
Immediately collect a sample from each well for the 0-hour time point. This will serve as your baseline concentration.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Process the samples immediately after collection. This typically involves precipitating proteins by adding 2-3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by LC-MS. Develop a method that allows for the separation and quantification of the parent this compound peak.
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t₁/₂) of this compound in the media.
-
Data Presentation:
| Time (hours) | Media without Serum (% Remaining ± SD) | Media with 10% FBS (% Remaining ± SD) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Protocol 2: Bioassay to Functionally Assess this compound Stability
This protocol uses a cell-based assay to determine the functional stability of this compound after incubation in media.
Objective: To assess the ability of this compound to inhibit its target pathway after pre-incubation in cell culture media.
Materials:
-
A KRAS G12C mutant cell line (e.g., NCI-H358)
-
This compound
-
Cell culture medium
-
Incubator (37°C, 5% CO₂)
-
Reagents for assessing downstream signaling (e.g., antibodies for p-ERK and total ERK for Western blotting)
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at a concentration known to inhibit the target (e.g., 5x IC50).
-
Incubate this solution at 37°C for different durations (e.g., 0, 8, 24, 48 hours). A control with no this compound should also be incubated.
-
At each time point, add the pre-incubated media containing this compound to plated KRAS G12C mutant cells.
-
Incubate the cells with the pre-incubated media for a short period (e.g., 2-4 hours) sufficient to see a downstream effect.
-
Lyse the cells and analyze the inhibition of the KRAS pathway by measuring the levels of p-ERK and total ERK via Western blot.
-
Data Analysis: Compare the level of p-ERK inhibition for the different pre-incubation times. A loss of p-ERK inhibition over time indicates degradation of this compound.
Data Presentation:
| Media Pre-incubation Time (hours) | Relative p-ERK/Total ERK Levels (normalized to control) |
| 0 | |
| 8 | |
| 24 | |
| 48 |
Visualizations
Caption: Mechanism of action of this compound, forming an inhibitory tri-complex.
Caption: Experimental workflow for assessing this compound stability by LC-MS.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. This compound | C55H78FN9O8 | CID 156336120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ChemAIRS-Driven Retrosynthesis of this compound (RMC-6291): A Next-Gen KRAS-G12C(ON) Inhibitor — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
Overcoming poor oral bioavailability of Elironrasib in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo oral administration of Elironrasib (RMC-6291).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as RMC-6291) is a potent, orally bioavailable, and covalent inhibitor that selectively targets the active, GTP-bound state of KRASG12C, referred to as KRAS(ON).[1][2][3] Its mechanism is unique as it employs an innovative tri-complex inhibitor (TCI) modality.[1][2] this compound first binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1][4] This binary complex then binds to KRASG12C(ON), leading to the formation of an irreversible inhibitory tri-complex.[1] This tri-complex sterically blocks the RAS effector binding face, preventing engagement with downstream effectors and thereby inhibiting oncogenic signaling through the RAS/RAF/MEK/ERK pathway.[1][5][6][7]
Q2: I am observing poor oral bioavailability with this compound in my experiments. Is this expected?
This is not typically expected based on published preclinical data. Medicinal chemistry efforts during its development were specifically aimed at improving physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[1] These efforts resulted in this compound demonstrating high oral bioavailability in mice (60%).[1]
However, suboptimal in vivo results can arise from several factors unrelated to the intrinsic properties of the molecule. These may include:
-
Inappropriate formulation/vehicle: The solubility and dissolution of this compound can be highly dependent on the formulation.
-
Species-specific metabolism: Metabolic pathways can differ between preclinical species.
-
Experimental procedure: Issues with dosing technique or animal handling can affect absorption.
Refer to the Troubleshooting Guide below for strategies to address these issues.
Q3: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the physicochemical properties of this compound is crucial for designing appropriate formulations and interpreting experimental results. While some properties like high molecular weight are outside the typical "Rule of Five" for oral drugs, specific structural modifications were made to enhance its drug-like profile.[1][8]
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 1012.26 g/mol [4] | High molecular weight can be a challenge for passive diffusion across the gut wall. |
| LogD | Lowered during optimization[1] | A balanced LogD is crucial for both solubility in GI fluids and permeability across lipid membranes. |
| Kinetic Solubility (pH 7.4) | Significantly improved over analogs[1] | Higher solubility at neutral pH is critical for dissolution in the intestinal environment, a key step for absorption. |
| Metabolism | Major metabolites are GSH conjugates[1] | Indicates potential for first-pass metabolism in the gut wall or liver, which could reduce the amount of drug reaching systemic circulation. |
Q4: What general formulation strategies can be used to enhance the oral delivery of complex molecules like this compound?
For molecules with solubility or permeability challenges, several advanced formulation strategies can be considered.[9][10][11][12] While this compound has optimized properties, using an appropriate vehicle is still critical for consistent results.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9][11]
-
Amorphous Formulations: Creating solid dispersions of the drug in a polymer matrix can enhance dissolution rates compared to the crystalline form.[9][10]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can lead to faster dissolution.[10][11]
-
Use of Solubilizing Excipients: Including surfactants, co-solvents, or complexing agents (like cyclodextrins) in the formulation can significantly improve drug solubility in the gastrointestinal tract.[9][10]
Section 2: Troubleshooting Guide
Problem: Lower than expected or highly variable plasma concentrations in an in vivo pharmacokinetic (PK) study.
This is a common issue in preclinical oral dosing studies. The following workflow can help diagnose the potential cause.
Detailed Troubleshooting Steps
| Possible Cause | Suggested Solution & Rationale |
| 1. Poor Compound Solubility/Dissolution | Action: Analyze the dosing vehicle. If it's a suspension, check for particle agglomeration. Rationale: For oral absorption, the drug must first dissolve in gastrointestinal fluids. If the formulation is not optimal, the drug may pass through the GI tract without being fully absorbed. Recommendation: Prepare fresh formulations before each use. Consider using a vehicle known to improve solubility. See the table of example vehicles below. |
| 2. High First-Pass Metabolism | Action: Evaluate the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from the specific animal species being used. Rationale: this compound is known to form GSH conjugates.[1] The extent of this and other metabolic pathways can vary between species, leading to significant pre-systemic elimination of the drug in the gut wall or liver before it reaches circulation. |
| 3. Inaccurate or Inconsistent Dosing | Action: Review the oral gavage procedure. Ensure the gavage needle is correctly placed and that the animal does not regurgitate the dose. Standardize the fasting state of the animals before dosing. Rationale: Procedural variability is a major source of inconsistent results in PK studies. Food in the stomach can alter gastric pH and emptying time, affecting drug dissolution and absorption. |
| 4. Instability in Formulation or GI Tract | Action: Assess the stability of this compound in the dosing vehicle over the duration of the experiment. Also, check its stability at different pH values mimicking the stomach and intestine. Rationale: The compound must remain stable in its formulation and upon entry into the acidic environment of the stomach and the more neutral environment of the intestine to be absorbed intact. |
Table: Example Formulation Vehicles for Preclinical Oral Dosing
| Vehicle Composition | Type | Best For | Considerations |
| 10% DMSO, 90% Corn Oil[4] | Solution/Lipid | Lipophilic compounds | May enhance absorption via lymphatic pathways. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4] | Suspended Solution | General purpose | A common vehicle for achieving reasonable exposure for many compounds. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline)[4] | Suspended Solution | Poorly soluble compounds | Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can improve dissolution. |
Section 3: Experimental Protocols
Protocol: In Vivo Oral Bioavailability and Pharmacokinetic (PK) Study in Mice
This protocol provides a standard methodology for determining the oral bioavailability and key pharmacokinetic parameters of this compound in a mouse model.
1. Objective: To determine the pharmacokinetic profile and absolute oral bioavailability (F%) of this compound in mice.
2. Materials:
-
This compound
-
Vehicle components (e.g., DMSO, Corn Oil)
-
Test animals: Male CD-1 mice (or other relevant strain), 8-10 weeks old
-
Dosing equipment: Syringes, oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, pipettes, storage vials
-
LC-MS/MS system for bioanalysis
3. Study Design:
-
Groups:
-
Group 1 (IV): N=3-5 mice. Dose: 1 mg/kg (example).
-
Group 2 (PO): N=3-5 mice. Dose: 10 mg/kg (example).
-
-
Design: Single-dose, parallel-group study.
4. Dosing Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals for 4 hours prior to dosing, with free access to water.
-
IV Administration: Administer this compound solution via tail vein injection. Record the exact time.
-
PO Administration: Administer this compound formulation via oral gavage. Record the exact time.
5. Sample Collection:
-
Collect blood samples (approx. 50-100 µL) via saphenous vein or other appropriate method at specified time points.
-
Suggested time points:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
-
Place blood into K2-EDTA tubes, mix gently, and store on ice.
6. Sample Processing and Analysis:
-
Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
7. Data Analysis:
-
Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
-
Calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
t1/2: Terminal half-life.
-
CL: Clearance (for IV group).
-
-
Calculate Absolute Oral Bioavailability (F%):
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Table: Preclinical Pharmacokinetic Parameters of this compound
The following table summarizes mean pharmacokinetic parameters from a single-dose study across different preclinical species, as reported in the literature.[1]
| Parameter | Mouse | Dog | Cyno |
| IV Dose | 1 mg/kg | 0.5 mg/kg | 0.5 mg/kg |
| CL (mL/min/kg) | 27 | 10 | 11 |
| Vdss (L/kg) | 2.0 | 1.8 | 1.4 |
| t1/2 (h) | 0.8 | 2.5 | 1.7 |
| PO Dose | 10 mg/kg | 2 mg/kg | 2 mg/kg |
| Cmax (ng/mL) | 2500 | 250 | 450 |
| AUCinf (ng*h/mL) | 10000 | 1200 | 2000 |
| F (%) | 60 | 33 | 55 |
Data presented is illustrative and adapted from published findings.[1] CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; Cmax: Maximum concentration; AUCinf: Area under the curve to infinity; F: Bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Elironrasib western blot high background troubleshooting
Welcome to the technical support center for researchers utilizing Western blotting to study Elironrasib. This guide provides detailed troubleshooting advice, protocols, and visual aids to help you overcome common challenges, particularly high background, and achieve clear, reliable results.
Frequently Asked Questions (FAQs): High Background Troubleshooting
Q1: I'm observing high, uniform background on my Western blot when probing for proteins in the RAS signaling pathway after this compound treatment. What is the most common cause?
A1: High background is a frequent issue in Western blotting and can stem from several factors. The most common causes include suboptimal antibody concentrations, insufficient blocking, or inadequate washing.[1][2] Any of these can lead to non-specific binding of your primary or secondary antibodies to the membrane, obscuring your specific signal.[3]
Q2: How can I optimize my primary and secondary antibody concentrations to reduce background?
A2: Excessive antibody concentration is a primary cause of high background.[3][4] It's crucial to determine the optimal dilution for both your primary and secondary antibodies.
-
Recommendation: Perform an antibody titration. This involves testing a series of dilutions for your new antibody while keeping all other parameters constant.[5][6] A dot blot is a quick and effective method to determine the best concentration without running multiple full Western blots.[7][8] If the manufacturer provides a recommended starting dilution, you can create a dilution series around that suggestion.[9]
Q3: My background is still high after optimizing antibody concentrations. Could my blocking step be the issue?
A3: Yes, insufficient or inappropriate blocking is another major contributor to high background.[10] The blocking buffer's purpose is to prevent non-specific antibody binding by saturating the membrane.[11]
-
Troubleshooting Steps:
-
Increase Blocking Time/Temperature: Try blocking for a longer duration (e.g., 2 hours at room temperature or overnight at 4°C).[1]
-
Increase Blocker Concentration: You can increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[1]
-
Change Blocking Agent: Not all blocking agents work for every antibody-antigen pair.[5] If you are using non-fat milk, consider switching to Bovine Serum Albumin (BSA), or vice-versa.[2] Crucially, for detecting phosphorylated proteins, avoid using milk-based blockers as they contain casein, a phosphoprotein that can cause cross-reactivity.[2][12]
-
Add Detergent: Including a small amount of a mild detergent like Tween 20 (e.g., 0.05%) in your blocking buffer can help reduce non-specific binding.[1]
-
Q4: Can the washing steps influence the background level?
A4: Absolutely. Inadequate washing will fail to remove unbound primary and secondary antibodies, leading to a uniformly dark or blotchy background.[13][14]
-
Troubleshooting Steps:
-
Increase Wash Duration and Volume: Ensure the membrane is fully submerged and increase the duration of each wash (e.g., 4-5 washes of 5-10 minutes each with agitation).[1][14]
-
Increase Detergent Concentration: If you are already using a detergent like Tween 20 in your wash buffer, you can try increasing its concentration slightly (e.g., from 0.05% to 0.1%).[5]
-
Q5: I'm seeing high background only in the lane with my secondary antibody control. What does this mean?
A5: This indicates that your secondary antibody is binding non-specifically to the membrane or to proteins in your lysate.[13]
-
Solution:
Q6: Could my detection reagents or exposure time be causing the high background?
A6: Yes. If your detection reagent is too sensitive for the amount of protein present, or if your film/digital exposure time is too long, the background signal can become overwhelming.[1][13]
-
Solution:
-
Reduce the exposure time significantly.[7]
-
If the signal for your protein of interest is also weak, you may need to optimize other steps first (like protein load or antibody concentration) before reducing exposure.
-
Consider using a less sensitive detection reagent if your protein of interest is highly abundant.
-
Experimental Protocols & Data
General Western Blot Protocol for this compound-Treated Cells
This protocol provides a starting point for analyzing protein expression changes in the RAS pathway following treatment with this compound.
-
Sample Preparation:
-
Culture cells to desired confluency and treat with this compound at various concentrations and time points.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation.[10]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane on an appropriate percentage polyacrylamide gel.[5]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature with gentle agitation.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the optimized concentration.
-
Incubate the membrane overnight at 4°C with gentle agitation.[9]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system or film, starting with a short exposure time and increasing as needed.[7]
-
Table 1: Optimization Parameters for Western Blotting
| Parameter | Starting Recommendation | Optimization Range | Key Consideration |
| Protein Load | 20-30 µ g/lane | 10-50 µg | Too much protein can cause streaking and high background.[5][16] |
| Blocking Buffer | 5% Non-fat Milk or BSA in TBST | 3-7% | Use BSA for phospho-specific antibodies to avoid cross-reactivity with casein.[2][12] |
| Blocking Time | 1 hour at Room Temperature | 1-2 hours (RT) or Overnight (4°C) | Insufficient blocking is a major cause of high background.[10] |
| Primary Antibody Dilution | Manufacturer's Suggestion | 1:250 - 1:5000 | Must be empirically determined for each new antibody (titration).[6][9] |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | 1:1000 - 1:20000 | Higher concentrations can lead to significant non-specific binding.[16] |
| Wash Buffer Tween 20 | 0.1% in TBS or PBS | 0.05% - 0.2% | Increasing detergent can help reduce background but may also strip specific signal.[5][14] |
| Number of Washes | 3 x 5 minutes | 4-5 x 10 minutes | Thorough washing is critical for removing unbound antibodies.[1] |
Visual Guides
This compound Mechanism of Action and the RAS Pathway
This compound is a covalent inhibitor that selectively targets the active, GTP-bound state of KRAS G12C.[17][18] It forms a tri-complex with the mutant KRAS protein and an intracellular chaperone protein, cyclophilin A (CypA).[19][20] This complex sterically blocks the interaction of KRAS with its downstream effectors, such as RAF, thereby inhibiting signaling through the MAPK pathway (RAF-MEK-ERK).[19][21]
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. news-medical.net [news-medical.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. bosterbio.com [bosterbio.com]
- 12. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacr.org [aacr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 21. anygenes.com [anygenes.com]
Technical Support Center: Elironrasib Experiments and the Critical Importance of Cell Line Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cell line contamination issues during experiments with Elironrasib. Ensuring the authenticity of cell lines is paramount for the validity and reproducibility of scientific findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly RMC-6291) is a potent, orally bioavailable, and selective covalent inhibitor of KRAS G12C.[1][2][3][4][5][6] Its unique mechanism of action involves forming a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and the active, GTP-bound form of KRAS G12C (RAS(ON)).[1][3][5][6] This tri-complex sterically blocks the interaction of KRAS G12C with its downstream effectors, thereby inhibiting oncogenic signaling.[1][6]
Q2: Why is using a confirmed KRAS G12C mutant cell line so critical for this compound experiments?
Q3: What are the common types of cell line contamination?
Cell line contamination can be categorized as follows:
-
Cross-contamination with another cell line: This is a frequent issue where a faster-growing cell line, such as HeLa, can overtake the original culture.[7][8]
-
Microbial contamination: This includes contamination by bacteria, fungi (yeast and mold), and mycoplasma.[9][10][11] Mycoplasma is particularly problematic as it is often not visible by standard microscopy and can alter cellular functions.[11]
-
Viral contamination: Viruses can be introduced from the original tissue source or through contaminated reagents.[12]
-
Chemical contamination: This can arise from impurities in media, sera, or water, as well as from detergents and endotoxins.[9][12][13]
Q4: How prevalent is cell line misidentification and contamination?
Estimates suggest that between 15% and 36% of all cell lines used in research may be misidentified or contaminated.[14][15] This widespread issue can lead to irreproducible results and wasted resources.[8][16][17][18]
Troubleshooting Guide: Suspected Cell Line Contamination
If you observe unexpected results in your this compound experiments, such as a lack of efficacy in a supposedly KRAS G12C-positive cell line or inconsistent data between batches of cells, consider the possibility of cell line contamination.
Step 1: Initial Assessment of the Culture
-
Visual Inspection: Daily microscopic examination of your cell cultures is the first line of defense. Look for changes in morphology, growth rate, or the presence of microbial contaminants.[13][19]
-
Media Appearance: A sudden change in the color of the culture medium (e.g., yellowing indicating bacterial contamination or pink/purple indicating fungal contamination) or turbidity can signal a problem.[9]
Step 2: Responding to Suspected Microbial Contamination
-
Isolate and Discard: If microbial contamination is suspected, immediately isolate the contaminated flasks and discard them. Decontaminate the biosafety cabinet and incubator thoroughly.[9][13]
-
Antibiotics as a Last Resort: While antibiotics can be used to treat some bacterial infections, it is generally recommended to discard the culture to avoid the development of antibiotic-resistant strains and to prevent the masking of underlying low-level contamination.[12][19]
Step 3: Investigating Potential Cross-Contamination or Misidentification
If your cells appear healthy but your experimental results are inconsistent with expected outcomes for a KRAS G12C mutant line treated with this compound, it is crucial to verify the identity of your cell line.
-
Cell Line Authentication: The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling.[20][21][22][23] This technique generates a unique DNA fingerprint for a cell line that can be compared to reference databases.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination using PCR-based methods or fluorescence staining, as it is not detectable by visual inspection.[19]
Data on Cell Line Contamination
The following table summarizes the estimated prevalence of cell line contamination and lists common contaminating cell lines.
| Metric | Reported Figures | Source |
| Estimated Percentage of Misidentified/Contaminated Cell Lines | 15-36% | [14][15] |
| Number of Known Misidentified Cell Lines (ICLAC) | Over 480 | [7][16] |
| Most Common Contaminating Cell Line | HeLa (cervical cancer) | [7][8] |
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Cell Line Authentication
-
Sample Preparation: Isolate genomic DNA from a fresh culture of the cell line to be authenticated.
-
PCR Amplification: Amplify at least eight core STR loci plus Amelogenin for sex determination using a commercially available STR profiling kit.[21][22]
-
Fragment Analysis: Separate the amplified, fluorescently labeled DNA fragments by capillary electrophoresis.
-
Data Analysis: Determine the allele sizes for each STR marker.
-
Database Comparison: Compare the generated STR profile to a reference database of authenticated cell lines (e.g., ATCC, DSMZ) to confirm the identity. A match of ≥80% is generally required to confirm identity.[21]
Protocol 2: PCR-Based Mycoplasma Detection
-
Sample Collection: Collect a small aliquot of the cell culture supernatant.
-
DNA Extraction: Isolate DNA from the supernatant.
-
PCR Amplification: Use a commercial PCR kit with primers specific for mycoplasma DNA.
-
Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel to visualize the presence of a mycoplasma-specific band.
Visualizations
Caption: this compound's tri-complex formation mechanism.
Caption: Workflow for new cell line authentication.
Caption: Troubleshooting unexpected experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cbc.ca [cbc.ca]
- 8. sciencedaily.com [sciencedaily.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 11. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 12. novabio.lt [novabio.lt]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 15. idexxbioresearch.com [idexxbioresearch.com]
- 16. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature | PLOS One [journals.plos.org]
- 17. Contaminated and misidentified cell lines commonly use in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Incorrect cell line validation and verification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. cellculturecompany.com [cellculturecompany.com]
- 21. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 22. biocompare.com [biocompare.com]
- 23. cellculturedish.com [cellculturedish.com]
Validation & Comparative
A Head-to-Head In Vivo Comparison of Elironrasib and Adagrasib in KRAS G12C-Mutated Tumors
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent KRAS G12C inhibitors: Elironrasib (RMC-6291) and Adagrasib (MRTX849). This analysis is based on available preclinical data and highlights key differences in their mechanisms of action and efficacy in xenograft models.
This compound and Adagrasib are at the forefront of targeted therapies for cancers harboring the KRAS G12C mutation. While both are covalent inhibitors of this mutated oncoprotein, they exhibit a fundamental difference in their mechanism of action. Adagrasib targets the inactive, GDP-bound (RAS(OFF)) state of KRAS G12C, whereas this compound uniquely targets the active, GTP-bound (RAS(ON)) state.[1][2][3][4] This distinction in their molecular targets may have significant implications for their efficacy, particularly in the context of resistance mechanisms.
Mechanism of Action: A Tale of Two States
Adagrasib functions by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein when it is in its inactive, GDP-bound state.[1][4][5][6] This action effectively traps the protein in an "off" conformation, thereby blocking downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1]
In contrast, this compound employs an innovative tri-complex inhibitor modality.[2][7] It first binds to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then engages the active, GTP-bound KRAS G12C protein, creating a new binding pocket that allows this compound to covalently modify the mutant cysteine.[2] This results in the formation of an irreversible tri-complex that sterically hinders the interaction of RAS with its downstream effectors, thus inhibiting oncogenic signaling.[2]
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and Adagrasib.
In Vivo Efficacy Comparison
Direct head-to-head in vivo studies comparing this compound and Adagrasib have not been published. However, by cross-examining data from separate preclinical studies, we can draw informative comparisons of their anti-tumor activity in various KRAS G12C-mutant xenograft models.
Adagrasib In Vivo Efficacy
Adagrasib has demonstrated significant tumor growth inhibition and regression in multiple preclinical models of KRAS G12C-mutated cancers. In studies using intracranial xenografts of non-small cell lung cancer (NSCLC) cell lines, such as LU65-Luc and H23-Luc, daily administration of adagrasib at 100 mg/kg resulted in substantial inhibition of brain tumor growth and prolonged survival of the animal models.[8]
| Adagrasib In Vivo Efficacy | |
| Animal Model | Athymic Nude Mice |
| Cell Line Xenografts | NCI-H358 (NSCLC), NCI-H2122 (NSCLC), MIA PaCa-2 (Pancreatic) |
| Dosage and Administration | 30-100 mg/kg, oral gavage, daily |
| Observed Efficacy | Dose-dependent tumor growth inhibition and regression. In the MIA PaCa-2 model, doses of 30 and 100 mg/kg led to complete tumor responses in a subset of animals. In the NCI-H2122 model, a 100 mg/kg daily dose resulted in 83% tumor growth inhibition. |
This compound In Vivo Efficacy
Preclinical data for this compound also indicates potent anti-tumor activity. Studies have shown that this compound induces tumor regressions across various preclinical models of KRAS G12C mutant human cancers.[2][7] In a murine tumor model, a daily oral dose of 200 mg/kg for 60 days led to significant tumor growth inhibition.[9]
| This compound In Vivo Efficacy | |
| Animal Model | Not specified in detail in publicly available data |
| Cell Line Xenografts | NCI-H358 (NSCLC) and other KRAS G12C mutant human cancer models |
| Dosage and Administration | 200 mg/kg, oral, daily |
| Observed Efficacy | Significant tumor growth inhibition and induction of immunological memory in murine tumor models.[9] Showed the ability to induce regression of tumors resistant to prior KRAS G12C inhibitors.[3] |
Experimental Protocols
The following section outlines a general methodology for in vivo xenograft studies used to evaluate the efficacy of KRAS G12C inhibitors.
Subcutaneous Xenograft Mouse Model Protocol
-
Cell Culture: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media under standard conditions. Cells are harvested during the logarithmic growth phase.
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice (4-6 weeks old), are used for tumor implantation.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (this compound or Adagrasib) is administered orally at the specified dosage and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor regression and overall survival.
-
Toxicity Monitoring: Animal body weight is monitored as an indicator of treatment-related toxicity.
The following diagram illustrates a typical experimental workflow for these in vivo studies.
Summary and Future Directions
Both this compound and Adagrasib demonstrate significant anti-tumor efficacy in preclinical in vivo models of KRAS G12C-mutated cancers. Adagrasib, targeting the inactive state of KRAS G12C, has shown dose-dependent tumor regression. This compound, with its unique mechanism of targeting the active state, has also shown potent tumor growth inhibition and the potential to overcome resistance to RAS(OFF) inhibitors.
The distinct mechanisms of action suggest that this compound may be effective in tumors that have developed resistance to Adagrasib or other RAS(OFF) inhibitors through mechanisms that favor the active GTP-bound state of KRAS G12C. Further preclinical and clinical studies, including direct comparative trials, are warranted to fully elucidate the differential efficacy and potential for sequential or combination therapies with these two agents. The development of both RAS(ON) and RAS(OFF) inhibitors represents a significant advancement in the treatment of KRAS-mutant cancers, offering new therapeutic avenues for patients.
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 4. nbinno.com [nbinno.com]
- 5. What is Adagrasib used for? [synapse.patsnap.com]
- 6. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of KRAS G12C(ON) vs. G12C(OFF) Inhibitors: A Guide for Researchers
The development of inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering a therapeutic avenue for a previously "undruggable" target. These inhibitors can be broadly categorized into two distinct classes based on their mechanism of action: those that target the inactive, GDP-bound state of KRAS G12C (G12C(OFF)), and a newer class that engages the active, GTP-bound state (G12C(ON)). This guide provides a comprehensive, data-driven comparison of these two approaches to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two States
KRAS functions as a molecular switch, cycling between an active GTP-bound (ON) state and an inactive GDP-bound (OFF) state to regulate cellular signaling pathways critical for cell growth and proliferation.[1][2] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active KRAS(ON) state and driving oncogenesis.[3]
G12C(OFF) Inhibitors: This first generation of clinically approved inhibitors, including sotorasib (B605408) and adagrasib, as well as the next-generation inhibitor divarasib, are covalent inhibitors that selectively bind to the cysteine residue of the KRAS G12C mutant protein.[4] This binding occurs within the switch-II pocket, which is accessible only when KRAS is in its inactive, GDP-bound state.[4] By forming an irreversible covalent bond, these inhibitors lock KRAS G12C in the "off" state, preventing its activation and subsequent downstream signaling through pathways like the MAPK/ERK and PI3K/AKT cascades.[3][4]
G12C(ON) Inhibitors: Representing a novel therapeutic strategy, G12C(ON) inhibitors, such as the clinical candidate elironrasib (RMC-6291), are designed to target the active, GTP-bound form of KRAS G12C.[2][5] this compound employs a unique tri-complex mechanism; it first binds to the intracellular chaperone protein cyclophilin A (CypA), and this binary complex then engages the active KRAS G12C protein.[5][6] This interaction facilitates the covalent modification of the G12C residue, forming a stable tri-complex that sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[5][6] A key advantage of this approach is its potential to overcome resistance mechanisms that lead to the reactivation of KRAS signaling in the presence of G12C(OFF) inhibitors.[7][8]
Preclinical Performance: A Comparative Overview
The preclinical activity of KRAS G12C inhibitors is a critical determinant of their therapeutic potential. The following tables summarize key in vitro potency data for representative G12C(OFF) and G12C(ON) inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
G12C(OFF) Inhibitors: Preclinical Potency
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference(s) |
| Sotorasib | KRAS G12C | Cell Viability | NCI-H358 | 6 | [9][10] |
| Cell Viability | MIA PaCa-2 | 9 | [9][10] | ||
| Cell Viability | NCI-H23 | 690.4 | [9] | ||
| Adagrasib | KRAS G12C | Cell Viability (2D) | Panel of G12C lines | 10 - 973 | [11][12][13] |
| Cell Viability (3D) | Panel of G12C lines | 0.2 - 1042 | [11][12][13] | ||
| Biochemical | KRAS G12C | 5 | [14] | ||
| Divarasib | KRAS G12C | Biochemical | KRAS G12C | <10 | [3][15][16][17] |
| Cell-based Alkylation | HCC1171 | 2 | [3][16] |
G12C(ON) Inhibitor: Preclinical Potency
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference(s) |
| This compound (RMC-6291) | KRAS G12C(ON) | pERK Inhibition | - | 0.7 | [18] |
| Cell Viability | NCI-H358 | 0.09 | [18] | ||
| Cell Proliferation | Panel of G12C lines | 0.11 (median) | [19] |
Clinical Efficacy and Safety: Emerging Insights
Clinical trials have demonstrated the therapeutic benefit of both G12C(OFF) and G12C(ON) inhibitors in patients with KRAS G12C-mutated solid tumors, primarily non-small cell lung cancer (NSCLC).
G12C(OFF) Inhibitors: Clinical Trial Data
| Inhibitor | Trial (Phase) | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Sotorasib | CodeBreaK 100 (II) | NSCLC | 37.1% | 6.8 months | [20] |
| Adagrasib | KRYSTAL-1 (I/II) | NSCLC | 42.9% | 6.5 months | [21] |
| Divarasib | Phase I | NSCLC | 53.4% | 13.1 months | [4][22] |
G12C(ON) Inhibitor: Clinical Trial Data
A significant finding from early clinical studies of this compound is its activity in patients whose tumors have developed resistance to G12C(OFF) inhibitors.[7]
| Inhibitor | Trial (Phase) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| This compound (RMC-6291) | RMC-6291-001 (I) | NSCLC (post-G12C(OFF) inhibitor) | 42% | 6.2 months | [7][23] |
| RMC-6921-001 (I) | NSCLC (G12C(OFF) inhibitor naive) | 43% | - | [24] | |
| RMC-6921-001 (I) | NSCLC (post-G12C(OFF) inhibitor) | 50% | - | [24] |
Resistance Mechanisms: A Key Differentiator
A critical challenge with G12C(OFF) inhibitors is the development of acquired resistance.[25] Resistance mechanisms can be broadly categorized as on-target (secondary KRAS mutations) or off-target (activation of bypass signaling pathways).[25] Preclinical data suggests that G12C(ON) inhibitors like this compound may be less susceptible to resistance mechanisms that involve the reactivation of upstream signaling, as they target the final, active form of the KRAS G12C oncoprotein.[5][8] Clinical data has shown that this compound can induce responses in patients who have progressed on prior G12C(OFF) inhibitor therapy, supporting its potential to overcome certain resistance mechanisms.[7][23]
Experimental Methodologies
To facilitate the independent verification and cross-validation of these findings, detailed methodologies for key experiments are provided below.
Biochemical Assays for Inhibitor Potency
Objective: To determine the direct binding affinity or inhibitory activity of a compound against the purified KRAS G12C protein.
Example Protocol: Nucleotide Exchange Assay
-
Protein Preparation: Recombinant human KRAS G12C protein is expressed and purified.
-
Nucleotide Loading: The protein is loaded with a fluorescently labeled GDP analog (e.g., mant-GDP).
-
Inhibitor Incubation: The GDP-loaded KRAS G12C is incubated with varying concentrations of the test inhibitor.
-
Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, and a non-hydrolyzable GTP analog (e.g., GMP-PNP) or unlabeled GTP.
-
Signal Detection: The decrease in fluorescence upon the release of mant-GDP is monitored over time using a plate reader.
-
Data Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor concentration to determine the IC50 value.[26]
Cell-Based Assays for Cellular Potency
Objective: To assess the ability of an inhibitor to suppress KRAS G12C-driven signaling and inhibit the proliferation of cancer cells harboring the KRAS G12C mutation.
Example Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Signal Detection: Luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[25]
Example Protocol: Western Blot for Phospho-ERK Inhibition
-
Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a defined time.
-
Cell Lysis: Cells are washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands to determine the extent of pathway inhibition.[25]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The KRAS signaling pathway illustrating the cycle between the inactive (GDP-bound) and active (GTP-bound) states and downstream effector pathways.
Caption: Mechanisms of action for G12C(OFF) and G12C(ON) inhibitors, highlighting their distinct binding states and inhibitory consequences.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 3. Divarasib | Ras | TargetMol [targetmol.com]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. DIVARASIB (PD166262, ZRBPIAWWRPFDPY-IRXDYDNUSA-N) [probes-drugs.org]
- 18. This compound (RMC-6291) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medkoo.com [medkoo.com]
- 22. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 23. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 24. onclive.com [onclive.com]
- 25. benchchem.com [benchchem.com]
- 26. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Elironrasib Target Engagement in Tumor Biopsies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of covalent inhibitors targeting KRAS G12C, a once considered "undruggable" oncoprotein, has marked a paradigm shift in the treatment of several solid tumors. Elironrasib (RMC-6291), a novel, orally bioavailable, and covalent inhibitor, distinguishes itself by targeting the active, GTP-bound state of KRAS G12C (RAS(ON)). This unique mechanism of action, which involves the formation of a tri-complex with cyclophilin A (CypA) and KRAS G12C(ON), offers a potential advantage over first-generation inhibitors that target the inactive, GDP-bound state (RAS(OFF)), particularly in overcoming resistance.[1][2]
Validating that this compound effectively engages its target in the complex tumor microenvironment is paramount for its clinical development and for understanding its therapeutic potential. This guide provides a comparative overview of methodologies for assessing this compound's target engagement in tumor biopsies, supported by available experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Target Engagement Methodologies
Directly comparing quantitative target engagement data for this compound from clinical tumor biopsies is challenging due to the limited availability of public information from its ongoing Phase 1/2 clinical trials (NCT05462717, NCT05462717).[1][2] However, preclinical data provides valuable insights into its target engagement profile. The following table summarizes key methodologies and presents available data for this compound in a preclinical setting, alongside a comparison with established methods used for other KRAS G12C inhibitors.
| Methodology | Analyte / Measurement | This compound (Preclinical Data) | Alternative/Comparative Methods (for other KRAS G12C Inhibitors) | Advantages | Limitations |
| Mass Spectrometry (LC-MS/MS) | Percentage of unmodified (free) KRAS G12C peptide | In LU99 xenograft tumors, a single oral dose of this compound (100 mg/kg) resulted in a rapid and sustained decrease in the unmodified KRAS G12C peptide, indicating significant target engagement. | For Adagrasib and Sotorasib, LC-MS/MS has been used to quantify the extent of covalent modification of KRAS G12C in patient-derived xenografts and clinical tumor biopsies. | Highly sensitive and quantitative; directly measures the drug-target interaction. | Requires specialized equipment and expertise; biopsy sample quality is critical. |
| Immunohistochemistry (IHC) | Phosphorylated ERK (pERK) levels | Preclinical studies have shown that this compound treatment leads to a significant reduction in pERK levels in KRAS G12C-mutant cell lines and xenograft models, indicating downstream pathway inhibition. | Reduced pERK levels have been demonstrated in tumor biopsies of patients treated with Sotorasib and Adagrasib, serving as a pharmacodynamic biomarker of target engagement. | Widely available technique; provides spatial information within the tumor tissue. | Semi-quantitative; pERK levels can be influenced by other signaling pathways. |
| Positron Emission Tomography (PET) Imaging | Radiotracer uptake in tumor lesions | Currently, no specific PET tracer for this compound target engagement is publicly disclosed. | Development of KRAS G12C-specific PET tracers is an active area of research. For other targets, PET has been used to non-invasively assess target occupancy in vivo. | Non-invasive, whole-body imaging; allows for repeated measurements over time. | Requires the development of a specific and validated radiotracer; lower resolution compared to tissue-based methods. |
Experimental Protocols
Mass Spectrometry-Based Quantification of KRAS G12C Target Engagement
This protocol is based on the methodology used in preclinical studies of this compound and is a standard approach for quantifying covalent inhibitor target engagement.
Objective: To quantify the percentage of unmodified KRAS G12C in tumor biopsy samples following this compound treatment.
Methodology:
-
Biopsy Collection and Processing:
-
Obtain fresh or frozen tumor biopsies from patients at baseline and at specified time points after this compound administration.
-
Immediately snap-freeze tissue in liquid nitrogen and store at -80°C.
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine total protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Denature a known amount of protein lysate using urea (B33335) or another denaturant.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Perform targeted LC-MS/MS analysis using a triple quadrupole or high-resolution mass spectrometer.
-
Monitor for the specific peptide containing the Cys12 residue of KRAS G12C.
-
Quantify the peak areas of the unmodified peptide and the this compound-adducted peptide.
-
-
Data Analysis:
-
Calculate the percentage of target engagement as: ((Peak Area of Adducted Peptide) / (Peak Area of Adducted Peptide + Peak Area of Unmodified Peptide)) * 100
-
Alternatively, calculate the percentage of remaining unmodified target relative to baseline or a vehicle-treated control.
-
Immunohistochemistry for Phospho-ERK (pERK)
Objective: To assess the pharmacodynamic effect of this compound by measuring the inhibition of downstream MAPK signaling in tumor biopsies.
Methodology:
-
Biopsy Collection and Processing:
-
Collect formalin-fixed, paraffin-embedded (FFPE) tumor biopsies at baseline and post-treatment.
-
Section the paraffin (B1166041) blocks into 4-5 µm thick slices and mount on slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (pERK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Scan the slides using a digital slide scanner.
-
Quantify the pERK staining intensity and the percentage of positive tumor cells using image analysis software.
-
Compare the pERK levels between baseline and post-treatment biopsies.
-
Mandatory Visualization
Caption: this compound's tri-complex mechanism of action.
Caption: Workflow for validating target engagement in biopsies.
References
A Comparative Analysis of Elironrasib and Divarasib: Next-Generation KRAS G12C Inhibitors
In the rapidly evolving landscape of targeted cancer therapy, two promising investigational drugs, Elironrasib (formerly RMC-6291) and Divarasib (formerly GDC-6036), are emerging as potent inhibitors of the KRAS G12C mutation, a key driver in various solid tumors. While both molecules aim to neutralize the oncogenic activity of this mutated protein, they employ distinct mechanisms of action, leading to differences in their preclinical and clinical profiles. This guide provides a detailed comparative analysis of this compound and Divarasib for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two States
The fundamental difference between this compound and Divarasib lies in the conformational state of the KRAS G12C protein they target.
Divarasib is a covalent inhibitor that, like the first-generation KRAS G12C inhibitors sotorasib (B605408) and adagrasib, preferentially binds to the inactive, GDP-bound state of the KRAS G12C protein.[1] By forming a covalent bond with the cysteine residue at position 12, Divarasib locks the protein in this "off" state, thereby preventing it from engaging with downstream effector proteins and halting the oncogenic signaling cascade.
This compound , on the other hand, represents a novel therapeutic strategy by targeting the active, GTP-bound "on" state of KRAS G12C.[2][3] This is achieved through an innovative tri-complex mechanism. This compound first binds to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then engages with the active KRAS G12C protein, creating a new binding pocket that allows this compound to covalently modify the mutant cysteine.[3][4] The resulting tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thus inhibiting signal transduction.[3] Preclinical models suggest this unique mechanism may allow this compound to overcome resistance to inhibitors that target the inactive state.[2]
Preclinical and In Vitro Potency
Preclinical studies have highlighted the high potency and selectivity of both agents.
Divarasib has demonstrated significant potency and selectivity in preclinical models. In vitro studies have shown it to be 5 to 20 times more potent and up to 50 times more selective than the first-generation inhibitors sotorasib and adagrasib.[5][6][7] It has also shown complete tumor growth inhibition in multiple KRAS G12C-positive cell line and xenograft models.[6]
This compound has also shown potent and selective activity in preclinical studies, inducing tumor regressions across various preclinical models of KRAS G12C mutant human cancers.[4] A key finding from preclinical work is its ability to induce regression in tumors that have developed resistance to first-generation KRAS G12C inhibitors.[2]
Clinical Efficacy: A Head-to-Head Look at the Data
Clinical trial data for both this compound and Divarasib have shown promising antitumor activity in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
Table 1: Comparative Clinical Efficacy in KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Efficacy Endpoint | This compound (Phase 1, RMC-6291-001) | Divarasib (Phase 1, NCT04449874) |
| Patient Population | Heavily pretreated, including patients previously treated with a KRAS G12C inhibitor[8][9] | Previously treated advanced or metastatic[10] |
| Objective Response Rate (ORR) | 42% (confirmed) in patients at 200 mg twice-daily dose[2] | 53.4% (confirmed)[5][10] |
| 56% in patients naive to a KRAS G12C inhibitor[11] | 59.1% (confirmed) at 400 mg dose with longer follow-up[12] | |
| Disease Control Rate (DCR) | 79%[2] | Not explicitly reported in all sources, but high response rates suggest a high DCR. |
| Median Progression-Free Survival (mPFS) | 6.2 months[2] | 13.1 months[5][10] |
| 15.3 months at 400 mg dose with longer follow-up[12] | ||
| Median Duration of Response (mDoR) | 11.2 months[2] | 18.0 months with longer follow-up[12] |
Note: Cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.[13]
Table 2: Comparative Clinical Efficacy in KRAS G12C-Mutant Colorectal Cancer (CRC)
| Efficacy Endpoint | This compound (Phase 1, RMC-6291-001) | Divarasib (Phase 1, NCT04449874) |
| Patient Population | Previously treated | Previously treated |
| Objective Response Rate (ORR) | 40% in patients naive to a KRAS G12C inhibitor[14] | 29.1% (confirmed)[10][15] |
| Disease Control Rate (DCR) | 80% in patients naive to a KRAS G12C inhibitor[14] | Not explicitly reported in all sources. |
| Median Progression-Free Survival (mPFS) | Not reported in available sources | 5.6 months[10][15] |
| Median Duration of Response (mDoR) | Not reported in available sources | Not explicitly reported in all sources. |
Safety and Tolerability Profile
Both this compound and Divarasib have demonstrated manageable safety profiles in their respective Phase 1 trials.
Divarasib: The most common treatment-related adverse events (TRAEs) are primarily gastrointestinal, including nausea, diarrhea, and vomiting, and are mostly grade 1 or 2.[5][16] Grade 3 TRAEs occurred in 11% of patients, and a grade 4 event was reported in 1% of patients.[10] Dose reductions due to TRAEs were infrequent.[17]
This compound: The majority of TRAEs were grade 1 or 2, with the most common being diarrhea, nausea, abdominal pain, and peripheral edema.[2] Grade 3 TRAEs were reported in 8% of patients, with no grade 4 or 5 events reported.[2][8]
Table 3: Comparative Safety Profile
| Adverse Event Profile | This compound (Phase 1, RMC-6291-001) | Divarasib (Phase 1, NCT04449874) |
| Most Common TRAEs (any grade) | Diarrhea (29%), Nausea (21%), Abdominal pain (13%), Peripheral edema (13%)[2] | Nausea (74%), Diarrhea (61%), Vomiting (58%)[16] |
| Grade ≥3 TRAEs | 8%[2] | 11% (Grade 3), 1% (Grade 4)[10] |
| Treatment Discontinuation due to TRAEs | 2%[14] | 3%[10] |
Experimental Protocols
Detailed experimental protocols for the clinical trials are maintained by the sponsoring organizations. The general methodologies are outlined below.
Divarasib Phase 1 Study (NCT04449874): This was an open-label, multicenter, dose-escalation and dose-expansion study.[10][17] Patients with advanced or metastatic solid tumors harboring a KRAS G12C mutation who had received prior standard therapy were enrolled.[10][17] Divarasib was administered orally once daily at doses ranging from 50 to 400 mg.[10] The primary objective was to assess safety, with secondary objectives including pharmacokinetics and antitumor activity.[10]
This compound Phase 1 Study (RMC-6291-001; NCT05462717): This is an ongoing Phase 1/1b trial evaluating this compound as a monotherapy in patients with KRAS G12C-mutated advanced solid tumors.[14] The study includes dose-escalation and expansion cohorts.[18] Patients must have received prior standard therapy, and prior treatment with a KRAS G12C inhibitor was permitted.[14] The primary endpoints are the assessment of adverse events and dose-limiting toxicities.[18] Secondary endpoints include various pharmacokinetic measures and antitumor activity.[18]
Visualizing the Mechanisms and Workflows
References
- 1. What is Divarasib used for? [synapse.patsnap.com]
- 2. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - UCL Discovery [discovery.ucl.ac.uk]
- 11. Revolution gets selective | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. onclive.com [onclive.com]
- 15. Roche’s Divarasib Scores Phase I Win in KRAS-Mutated Solid Tumors - BioSpace [biospace.com]
- 16. medpagetoday.com [medpagetoday.com]
- 17. esmo.org [esmo.org]
- 18. cancernetwork.com [cancernetwork.com]
Elironrasib and Immunotherapy: A Synergistic Alliance in Cancer Treatment
A deep dive into the synergistic effects of Elironrasib with immunotherapy, offering a comparative analysis supported by preclinical and clinical data for researchers, scientists, and drug development professionals.
This compound (formerly RMC-6291), a first-in-class, orally bioavailable, covalent inhibitor of the active, GTP-bound form of KRAS G12C (KRAS G12C(ON)), is demonstrating significant promise in oncology. Beyond its compelling monotherapy activity, emerging preclinical and early clinical data suggest a potent synergistic relationship with immunotherapy, positioning this combination as a formidable strategy against KRAS G12C-mutated cancers. This guide provides a comprehensive comparison of this compound's performance, both as a monotherapy and in combination with immunotherapy, with a focus on the underlying mechanisms, supporting experimental data, and detailed protocols.
Mechanism of Action: A Unique Approach to Targeting KRAS G12C
This compound employs a novel mechanism of action that distinguishes it from first-generation KRAS G12C inhibitors that target the inactive, GDP-bound "OFF" state. This compound forms a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and the active KRAS G12C(ON) protein.[1][2] This tri-complex sterically hinders the interaction of KRAS G12C(ON) with its downstream effectors, thereby inhibiting oncogenic signaling.[1] This direct inhibition of the active state is crucial, as it has the potential to overcome resistance mechanisms that plague inhibitors targeting the inactive state.[3]
Preclinical Evidence of Synergy with Immunotherapy
The combination of this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has shown significant synergistic effects in preclinical models. The primary mechanism driving this synergy is the induction of immunogenic cell death (ICD) by this compound. Preclinical findings have demonstrated that RAS(ON) inhibitors can induce ICD, effectively turning "cold" tumors into "hot" ones that are more susceptible to immune attack.
A key preclinical study demonstrated that the combination of a RAS(ON) G12C-selective inhibitor with an anti-PD-1 antibody in an immune-refractory non-small cell lung cancer (NSCLC) model led to durable complete responses and the establishment of immunological memory. The study showed that the combination therapy reversed immune-evasion mechanisms by decreasing the population of myeloid-derived suppressor cells (MDSCs) and increasing the infiltration of T cells into the tumor microenvironment. Furthermore, the combination upregulated the expression of Major Histocompatibility Complex (MHC) class I on tumor cells, enhancing antigen presentation to T cells.
Preclinical Study Highlights: this compound in Combination with Anti-PD-1
| Parameter | This compound Monotherapy | Anti-PD-1 Monotherapy | This compound + Anti-PD-1 Combination |
| Tumor Growth Inhibition | Moderate | Minimal | Significant and Sustained Regression |
| Complete Response Rate | Low | Low | High |
| Immune Cell Infiltration | Modest increase in T cells | Minimal change | Significant increase in CD8+ T cells |
| MDSC Population | No significant change | No significant change | Significant decrease |
| MHC Class I Expression | Upregulated | No significant change | Significantly Upregulated |
| Immunological Memory | Not observed | Not observed | Established |
Clinical Corroboration and Ongoing Trials
The promising preclinical data has paved the way for clinical investigation. The ongoing Phase 1/1b clinical trial (NCT06162221) is evaluating the safety and efficacy of this compound in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors harboring a KRAS G12C mutation.
Early clinical data from a small cohort of five first-line NSCLC patients with high PD-L1 expression (TPS ≥50%) treated with this compound and pembrolizumab showed a 100% objective response rate (ORR) and a 100% disease control rate (DCR), providing initial clinical validation for the synergistic potential of this combination.
Phase 1 Monotherapy Efficacy of this compound in KRAS G12C-Mutant NSCLC
For comparison, the following table summarizes the clinical efficacy of this compound as a monotherapy in heavily pretreated patients with KRAS G12C-mutant NSCLC from the Phase 1 RMC-6291-001 trial.[3][4][5]
| Efficacy Endpoint | Value (n=24) | 95% Confidence Interval |
| Confirmed Objective Response Rate (ORR) | 42% | 22% - 63% |
| Disease Control Rate (DCR) | 79% | 58% - 93% |
| Median Duration of Response (DoR) | 11.2 months | 5.9 - Not Estimable |
| Median Progression-Free Survival (PFS) | 6.2 months | 4.0 - 10.3 months |
| 12-month Overall Survival (OS) Rate | 62% | 40% - 78% |
Experimental Protocols
In Vivo Assessment of Synergistic Anti-Tumor Efficacy
A standard experimental workflow to assess the in vivo synergy between this compound and an anti-PD-1 antibody is as follows:
-
Cell Line and Animal Model: A syngeneic mouse model with a KRAS G12C mutation, such as the 3LL (Lewis Lung Carcinoma) ΔNRAS model, is utilized. These mice are immunocompetent, which is essential for studying immunotherapy effects.
-
Tumor Implantation: Tumor cells are implanted subcutaneously into the flanks of the mice.
-
Treatment Groups: Mice are randomized into four groups: Vehicle control, this compound monotherapy, anti-PD-1 monotherapy, and this compound + anti-PD-1 combination therapy.
-
Dosing Regimen: this compound is administered orally (e.g., 30 mg/kg, once daily), and the anti-PD-1 antibody is administered intraperitoneally (e.g., 10 mg/kg, twice weekly).
-
Efficacy Assessment: Tumor volumes are measured regularly to determine tumor growth inhibition. At the end of the study, tumors are harvested for immunohistochemistry (IHC) and flow cytometry analysis to assess immune cell infiltration (e.g., CD8+ T cells, MDSCs) and MHC class I expression.
-
Survival Studies: A separate cohort of mice is used for survival analysis, where the endpoint is typically tumor volume reaching a predetermined size or other humane endpoints.
In Vivo Assessment of Immunogenic Cell Death (ICD)
The "gold standard" for assessing ICD in vivo involves a vaccination study:
-
Cell Treatment: Tumor cells are treated in vitro with a lethal dose of this compound to induce ICD.
-
Vaccination: The treated, dying tumor cells are then injected as a vaccine into one flank of syngeneic, immunocompetent mice.
-
Rechallenge: After a set period (e.g., 7-14 days), the mice are challenged with an injection of live, untreated tumor cells in the opposite flank.
-
Assessment: The primary endpoint is the prevention or delay of tumor growth at the rechallenge site, which indicates the development of a protective anti-tumor immune response.
Visualizing the Pathways and Processes
Caption: Mechanism of this compound action in forming an inhibitory tri-complex.
Caption: Synergistic anti-tumor immune response with this compound and Anti-PD-1.
Caption: In vivo experimental workflow for assessing synergistic efficacy.
Conclusion
The convergence of a unique mechanism of action, compelling preclinical synergy with immunotherapy, and encouraging early clinical data positions the combination of this compound and immune checkpoint inhibitors as a highly promising therapeutic strategy for patients with KRAS G12C-mutated cancers. The ongoing clinical trials will be instrumental in further defining the efficacy and safety of this combination and its potential to overcome the challenges of resistance and improve patient outcomes. The detailed experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals exploring the next generation of RAS-targeted therapies.
References
- 1. This compound (RMC-6291) / Revolution Medicines [delta.larvol.com]
- 2. Titles and Publications - SITC 2025 [sitcancer.org]
- 3. Synergic effect of PD-1 blockade and endostar on the PI3K/AKT/mTOR-mediated autophagy and angiogenesis in Lewis lung carcinoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
Validating the Crucial Role of Cyclophilin A in the Mechanism of Elironrasib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elironrasib with alternative KRAS G12C inhibitors, focusing on the pivotal role of cyclophilin A (CypA) in its mechanism of action. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying biological processes to offer a clear and objective overview for the scientific community.
This compound: A Novel Tri-Complex Inhibitor Targeting the Active State of KRAS G12C
This compound (RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C mutant protein (KRAS G12C(ON)). Its unique mechanism of action relies on the formation of a stable tri-complex with the intracellular chaperone protein, cyclophilin A (CypA), and KRAS G12C(ON)[1][2][3]. This tri-complex sterically hinders the interaction of KRAS G12C(ON) with its downstream effectors, thereby inhibiting oncogenic signaling and inducing tumor regression[1][2][3]. This approach is distinct from first-generation KRAS G12C inhibitors that target the inactive, GDP-bound state (KRAS G12C(OFF)).
Cyclophilin A is a ubiquitously expressed protein with peptidyl-prolyl isomerase activity, crucial for protein folding and trafficking. Notably, CypA is often overexpressed in various cancers, where it can contribute to proliferation, metastasis, and resistance to therapy, making it a compelling partner for targeted drug development.
Comparative Clinical Performance of KRAS G12C Inhibitors
The clinical efficacy of this compound has been demonstrated in the Phase 1 RMC-6291-001 trial, particularly in patients with non-small cell lung cancer (NSCLC) who have progressed on prior therapies, including first-generation KRAS G12C(OFF) inhibitors[1][4][5]. The following tables summarize the key clinical data for this compound and its main competitors, sotorasib (B605408) and adagrasib.
Table 1: Clinical Performance of this compound in KRAS G12C-Mutant NSCLC (RMC-6291-001 Trial)
| Endpoint | Value (n=24, heavily pretreated) | Reference |
| Confirmed Objective Response Rate (ORR) | 42% (95% CI: 22-63) | [1][4] |
| Disease Control Rate (DCR) | 79% (95% CI: 58-93) | [1][4] |
| Median Duration of Response (DoR) | 11.2 months (95% CI: 5.9-not estimable) | [1][4] |
| Median Progression-Free Survival (PFS) | 6.2 months (95% CI: 4.0-10.3) | [1][4] |
| 12-month Overall Survival (OS) Rate | 62% (95% CI: 40-78) | [1][4] |
Table 2: Comparative Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutant NSCLC
| Drug | Trial | ORR | DCR | Median DoR (months) | Median PFS (months) | Median OS (months) | Reference |
| Sotorasib | CodeBreak100 | 37.1% | 80.6% | 11.1 | 6.8 | 12.5 | [6] |
| Adagrasib | KRYSTAL-1 | 42.9% | 79.5% | 8.5 | 6.5 | 12.6 | [6][7] |
Experimental Protocols for Validating the this compound-CypA Interaction
Validating the formation and functional consequence of the this compound-CypA-KRAS G12C tri-complex is essential. Below are detailed methodologies for key experiments employed to investigate such protein-drug and protein-protein interactions.
CETSA is a powerful technique to confirm direct drug binding to its target protein in a cellular environment by measuring changes in the protein's thermal stability upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) to 70-80% confluency.
-
Treat cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a PCR thermocycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for CypA and KRAS.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data for the formation of the tri-complex.
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize a high-purity recombinant protein, such as CypA, onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the first analyte (e.g., this compound) in a suitable running buffer.
-
Inject the this compound solutions over the immobilized CypA surface to measure the binary interaction.
-
Regenerate the sensor surface between injections with a mild regeneration solution.
-
To analyze the tri-complex formation, pre-incubate a constant concentration of this compound with varying concentrations of the second analyte (recombinant KRAS G12C(ON)).
-
Inject these mixtures over the immobilized CypA surface.
-
-
Data Analysis:
-
Monitor the change in the refractive index (measured in Resonance Units, RU) over time to generate sensorgrams.
-
Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary interaction, or a ternary complex model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
This genetic approach validates the dependency of this compound's activity on the presence of CypA.
Protocol:
-
siRNA Design and Transfection:
-
Design or obtain validated small interfering RNAs (siRNAs) targeting the mRNA of PPIA (the gene encoding CypA). Use a non-targeting scramble siRNA as a negative control.
-
Culture KRAS G12C mutant cells to an appropriate confluency.
-
Transfect the cells with the CypA-targeting siRNA or the scramble siRNA using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Validation of Knockdown:
-
After a specified incubation period (e.g., 48-72 hours), harvest a subset of the cells.
-
Perform Western blotting or qRT-PCR to confirm the significant reduction of CypA protein or mRNA levels in the cells treated with the CypA-targeting siRNA compared to the control.
-
-
Functional Assays:
-
Treat the CypA-knockdown and control cells with this compound.
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effect of this compound.
-
A significant decrease in the efficacy of this compound in the CypA-knockdown cells compared to the control cells would validate the essential role of CypA in its mechanism of action.
-
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's tri-complex mechanism of action.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Experimental logic for siRNA-mediated knockdown of CypA.
Conclusion
The validation of Cyclophilin A's role in this compound's mechanism of action is a cornerstone of its development and distinguishes it from other KRAS G12C inhibitors. By forming a tri-complex with CypA and the active form of KRAS G12C, this compound presents a novel and effective strategy to combat KRAS-driven cancers, particularly in settings of resistance to first-generation inhibitors. The experimental protocols detailed herein provide a robust framework for researchers to investigate and confirm such complex biological interactions, paving the way for the development of next-generation targeted therapies.
References
- 1. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 4. Revolution Medicines to Present Updated this compound Safety and Efficacy Data in Patients with KRAS G12C Non-Small Cell Lung Cancer Following Treatment with a KRAS(OFF) G12C Inhibitor | Revolution Medicines [ir.revmed.com]
- 5. Dose Escalation and Dose Expansion Study of RMC-6291 Monotherapy in Subjects With Advanced KRASG12C Mutant Solid Tumors [clin.larvol.com]
- 6. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Preclinical Showdown: Elironrasib vs. MRTX1133 in Targeting KRAS-Mutant Cancers
A detailed comparative analysis of the preclinical data for two distinct KRAS inhibitors, Elironrasib (ZFH-0411) and MRTX1133, offering insights for researchers and drug development professionals. This guide objectively presents their mechanisms of action, binding affinities, cellular activities, and in vivo efficacy, supported by experimental data.
The relentless pursuit of effective therapies for KRAS-mutant cancers has led to the development of highly specific and innovative inhibitors. Among these, this compound and MRTX1133 have emerged as promising candidates, each with a unique approach to targeting this challenging oncoprotein. This guide provides a side-by-side comparison of their preclinical data to aid in the understanding of their therapeutic potential. It is crucial to note that this compound targets the KRAS G12C mutation, while MRTX1133 is directed against the KRAS G12D mutation, a key consideration in interpreting the following data.
Mechanism of Action: A Tale of Two States
This compound and MRTX1133 employ fundamentally different strategies to inhibit KRAS signaling. This compound is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of KRAS G12C, often referred to as RAS(ON).[1] Its novel mechanism involves forming a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and KRAS G12C(ON).[2] This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thereby blocking oncogenic signaling.[3]
In contrast, MRTX1133 is a potent and selective, noncovalent inhibitor that binds to the inactive, GDP-bound state of KRAS G12D, also known as RAS(OFF).[4][5] By binding to the switch-II pocket of the inactive protein, MRTX1133 locks KRAS G12D in this non-signaling conformation, preventing its activation.[6][7] This inhibition of the protein-protein interactions necessary for KRAS activation effectively shuts down the downstream signaling cascade.[6][8]
Quantitative Preclinical Data
The following tables summarize the key quantitative preclinical data for this compound and MRTX1133.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound (KRAS G12C) | MRTX1133 (KRAS G12D) |
| Target | KRAS G12C (ON-GTP) | KRAS G12D (OFF-GDP) |
| Binding Affinity (IC50) | Not explicitly reported in provided search results | <2 nM |
| Binding Affinity (KD) | Not explicitly reported in provided search results | ~0.2 pM[8] |
| pERK Inhibition (IC50) | 0.61 nM (NCI-H358 cells) | 2 nM (AGS cells)[6] |
| Cell Viability (IC50) | 82 pM (NCI-H358 cells) | 6 nM (AGS cells)[6] |
Table 2: Selectivity
| Parameter | This compound (KRAS G12C) | MRTX1133 (KRAS G12D) |
| Selectivity for Mutant vs. Wild-Type (WT) KRAS | >10,000-fold (cellular selectivity)[9] | ~700-fold (binding to GDP-bound KRAS), >500-fold (cellular viability vs. KRAS WT amplified cell line)[6] |
Table 3: In Vivo Efficacy
| Parameter | This compound (KRAS G12C) | MRTX1133 (KRAS G12D) |
| Animal Model | Various preclinical models of KRAS G12C mutant human cancers[1] | Xenograft mouse models of pancreatic cancer[4] |
| Administration Route | Oral | Intraperitoneal injection[4] |
| Reported Efficacy | Induced tumor regressions[1] | Dose-dependent antitumor efficacy, with the highest dose (30 mg/kg twice daily) resulting in a near-complete response (85% regression)[4] |
Signaling Pathway Inhibition
Both this compound and MRTX1133 ultimately aim to inhibit the downstream signaling pathways driven by mutant KRAS. The primary pathway implicated in KRAS-driven cancers is the MAPK/ERK pathway, which plays a central role in cell proliferation, differentiation, and survival. By blocking KRAS activation or its interaction with effectors, these inhibitors effectively suppress the phosphorylation of MEK and ERK.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used to characterize this compound and MRTX1133.
This compound: Tri-complex Formation and Cellular Assays
-
Tri-complex Formation Assay: The unique mechanism of this compound necessitates assays to confirm the formation of the this compound-CypA-KRAS G12C(ON) tri-complex. While specific protocols were not detailed in the provided search results, these would likely involve techniques such as co-immunoprecipitation followed by western blotting or advanced biophysical methods like surface plasmon resonance (SPR) to demonstrate the binding of all three components.
-
pERK Inhibition Assay: To assess the impact on downstream signaling, KRAS G12C mutant cell lines (e.g., NCI-H358) are treated with varying concentrations of this compound. Following treatment, cell lysates are collected, and the levels of phosphorylated ERK (pERK) and total ERK are measured by western blotting or ELISA. The IC50 value is then calculated to determine the potency of the inhibitor in suppressing the MAPK pathway.
-
Cell Viability Assay: The effect of this compound on cancer cell proliferation and survival is typically measured using assays such as the CellTiter-Glo® luminescent cell viability assay. Cells are seeded in 96-well plates, treated with a dose range of this compound, and incubated for a set period (e.g., 72 hours). The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured to determine the IC50 value.[9]
MRTX1133: Binding, Cellular, and In Vivo Assays
-
Biochemical Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF): The binding affinity of MRTX1133 to the GDP-bound, inactive form of KRAS G12D was determined using a biochemical HTRF assay. This assay measures the displacement of a fluorescently labeled tracer from the KRAS protein by the inhibitor, allowing for the calculation of the IC50 value.
-
pERK Inhibition Assay: Similar to the protocol for this compound, KRAS G12D mutant cell lines (e.g., AGS) are treated with MRTX1133.[6] Western blotting is then used to quantify the reduction in pERK levels relative to total ERK to determine the IC50.[9]
-
Cell Viability Assay: Standard cell viability assays, such as those using CellTiter-Glo®, are employed to measure the antiproliferative effects of MRTX1133 in KRAS G12D mutant cell lines. The IC50 is determined after a 72-hour incubation period.
-
Xenograft Mouse Model: To evaluate in vivo efficacy, human cancer cell lines with the KRAS G12D mutation (e.g., HPAC) are implanted into immunocompromised mice.[4] Once tumors are established, mice are treated with MRTX1133 via intraperitoneal injection, typically on a twice-daily schedule.[4] Tumor volume is measured regularly to assess the antitumor activity, and endpoints such as tumor growth inhibition and regression are calculated.[4]
Conclusion
This compound and MRTX1133 represent two distinct and promising strategies for targeting KRAS-mutant cancers. This compound's novel tri-complex mechanism targeting the active KRAS G12C(ON) state and MRTX1133's potent, noncovalent inhibition of the inactive KRAS G12D(OFF) state have both demonstrated significant preclinical activity. The data presented in this guide highlights the impressive potency and selectivity of both molecules in their respective contexts. As these and other KRAS inhibitors advance through clinical development, a deeper understanding of their preclinical profiles is essential for designing effective therapeutic strategies and identifying patient populations most likely to benefit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Handling of Elironrasib: A Guide for Laboratory Professionals
For Research Use Only. Not for human or veterinary use.
This document provides critical safety and logistical information for the handling and disposal of Elironrasib (also known as RMC-6291), an orally bioavailable, covalent inhibitor of KRAS G12C(ON).[1][2] Given its status as a potent, research-grade kinase inhibitor, this compound should be handled with a high degree of caution to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecule compounds and similar kinase inhibitors.[3][4][5]
Core Safety Principles
Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous substance. A multi-layered approach to personal protective equipment (PPE) is mandatory to prevent inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for various laboratory activities involving this compound. This structured approach ensures that the level of protection is appropriate for the potential exposure risk.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Dedicated disposable lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash risk exists. Body Protection: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Containment: All cell culture work should be performed in a Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat. |
Operational and Disposal Plans
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan:
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[4]
-
Compliance: All disposal must be in accordance with local, state, and federal regulations.
Experimental Workflow and Signaling Pathway Diagrams
To enhance procedural clarity and understanding of this compound's mechanism, the following diagrams are provided.
Caption: PPE selection workflow for handling this compound.
Caption: Mechanism of action for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
